1,3-Dichloro-1,1,2-trifluoropropane
Description
Structure
3D Structure
Properties
CAS No. |
149329-27-1 |
|---|---|
Molecular Formula |
C3H3Cl2F3 |
Molecular Weight |
166.95 g/mol |
IUPAC Name |
1,3-dichloro-1,1,2-trifluoropropane |
InChI |
InChI=1S/C3H3Cl2F3/c4-1-2(6)3(5,7)8/h2H,1H2 |
InChI Key |
VLFNFIOWGLHPAV-UHFFFAOYSA-N |
SMILES |
C(C(C(F)(F)Cl)F)Cl |
Canonical SMILES |
C(C(C(F)(F)Cl)F)Cl |
Synonyms |
1,3-Dichloro-1,1,2-trifluoropropane |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dichloro-1,1,2-trifluoropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the fluorinated propane derivative, 1,3-Dichloro-1,1,2-trifluoropropane. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a proposed synthetic pathway based on established free-radical addition reactions of analogous compounds. Furthermore, it presents predicted physical and spectroscopic properties derived from the analysis of structurally similar molecules. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and application of novel fluorinated compounds.
Introduction
This compound, with the chemical formula C₃H₃Cl₂F₃, is a halogenated hydrocarbon. While its direct synthesis and applications are not extensively documented in publicly available literature, its structural isomers, such as 3,3-dichloro-1,1,1-trifluoropropane and 2,3-dichloro-1,1,1-trifluoropropane, have been investigated for various applications, including their use as refrigerants, cleaning agents, and intermediates in organic synthesis. The unique arrangement of fluorine and chlorine atoms in this compound is expected to impart specific chemical and physical properties, making it a compound of interest for further investigation.
This guide will detail a proposed synthetic route and the expected analytical characterization of this molecule.
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of this compound is the free-radical initiated addition of a suitable chlorofluoroalkane to a fluoroalkene. Specifically, the proposed synthesis involves the telomerization reaction of vinylidene fluoride (1,1-difluoroethene) with 1,2-dichloro-1-fluoroethene.
The general reaction scheme is as follows:
In-Depth Technical Guide: 1,3-Dichloro-1,1,2-trifluoropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available scientific and structural information for the chemical compound 1,3-Dichloro-1,1,2-trifluoropropane. Due to the limited publicly available data for this specific isomer, this guide focuses on its identification, chemical structure, and known environmental impact factors.
Chemical Identification and Structure
This compound is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₃H₃Cl₂F₃. It is identifiable by its Chemical Abstracts Service (CAS) registry number, 149329-27-1 .
The structural formula of this compound is presented below. The molecule consists of a three-carbon propane backbone with chlorine and fluorine atoms as substituents.
Caption: 2D Structure of this compound
Physicochemical and Environmental Data
Quantitative data for this compound is sparse in peer-reviewed literature. The available information primarily pertains to its environmental impact.
| Property | Value |
| Molecular Weight | 167 g/mol |
| Ozone Depletion Potential (ODP) | 0.007–0.12 |
| Global Warming Potential (GWP), 100-year | 167 |
Experimental Protocols
Signaling Pathways and Biological Activity
There is currently no available information in scientific literature regarding the interaction of this compound with biological signaling pathways or its potential applications in drug development. Its primary characterization has been in the context of its properties as a hydrochlorofluorocarbon.
Logical Relationship Diagram
Given the absence of detailed experimental workflows or signaling pathway information, a logical diagram illustrating the current state of knowledge for this compound is provided below.
Caption: Knowledge Status of this compound
This guide will be updated as more information becomes available through future research and publications.
An In-depth Technical Guide to the Solubility of 1,3-Dichloro-1,1,2-trifluoropropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-1,1,2-trifluoropropane is a halogenated hydrocarbon, a class of compounds with significant applications in various industrial and research settings. Understanding its solubility in organic solvents is crucial for its use as a solvent, a reaction medium, or for its extraction and purification. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and the physical properties of the compound.
Theoretical Principles of Solubility
The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." This adage is based on the nature of intermolecular forces between the solute (this compound) and the solvent molecules.
Halogenated hydrocarbons, such as this compound, are generally considered nonpolar to weakly polar compounds.[1] Their primary intermolecular forces are London dispersion forces.[2] Consequently, they tend to be more soluble in organic solvents that also exhibit similar intermolecular forces.[2]
Factors influencing solubility:
-
Polarity: The presence of chlorine and fluorine atoms introduces polarity to the molecule due to their high electronegativity. However, the overall polarity of the molecule depends on its geometry. Symmetrical molecules may have their individual bond dipoles cancel out, resulting in a nonpolar molecule. The solubility will be higher in solvents with similar polarity.
-
Intermolecular Forces: For a substance to dissolve, the energy required to break the attractions between solute molecules and between solvent molecules must be overcome by the energy released when new attractions are formed between the solute and solvent molecules.[3] Halogenated hydrocarbons are expected to be soluble in solvents where the new intermolecular attractions are of a similar nature and strength to the ones being broken.[3]
-
Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most liquid-liquid systems, solubility increases with temperature. However, this is an experimentally determined parameter.
-
Molecular Size and Shape: The size and shape of the solute molecule can affect its ability to fit into the solvent's molecular structure, thereby influencing solubility.
Physical Properties of this compound and Related Compounds
Understanding the physical properties of a compound is essential for handling and for predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₃H₃Cl₂F₃ | [4] |
| Molecular Weight | 166.96 g/mol | |
| Boiling Point | 71-72 °C (for 3,3-dichloro-1,1,1-trifluoropropane) | [5] |
| Density | ~1.3391 g/cm³ (estimate for 3,3-dichloro-1,1,1-trifluoropropane) | [5] |
| Melting Point | -93.2 °C (for 3,3-dichloro-1,1,1-trifluoropropane) | [5] |
Note: Specific data for the 1,1,2-trifluoro isomer is limited; data for a closely related isomer is provided for context.
Experimental Determination of Solubility
The following is a detailed, generalized protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent using a gravimetric method.[6][7] This method is reliable and can be performed with standard laboratory equipment.[6][7]
Experimental Protocol: Gravimetric Determination of Solubility
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Conical flasks with stoppers
-
Thermostatic water bath or incubator
-
Analytical balance (accurate to ±0.0001 g)
-
Glass syringes or pipettes
-
Pre-weighed evaporation dishes or vials
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed conical flask. The presence of a separate, undissolved layer of the solute is necessary to ensure saturation.
-
Place the flask in a thermostatic water bath set to the desired temperature.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant stirring or shaking is recommended.
-
-
Sample Withdrawal:
-
Once equilibrium is established, allow the mixture to stand undisturbed in the thermostatic bath for several hours to allow for complete phase separation.
-
Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear, saturated supernatant (the solvent layer) using a pre-heated or pre-cooled syringe or pipette to the experimental temperature to avoid precipitation.
-
-
Gravimetric Analysis:
-
Transfer the withdrawn sample into a pre-weighed, clean, and dry evaporation dish.
-
Weigh the dish with the sample to determine the total mass of the saturated solution.
-
Carefully evaporate the solvent from the dish in a fume hood or using a rotary evaporator. The evaporation temperature should be kept low enough to avoid evaporation of the solute.
-
Once the solvent has evaporated, place the dish in a drying oven at a temperature below the boiling point of the solute until a constant weight is achieved.
-
Cool the dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.
-
Weigh the dish containing the dry solute residue.
-
-
Calculations:
-
Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)
-
Mass of the solute = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of the solvent = Mass of the saturated solution - Mass of the solute
-
Solubility can be expressed in various units, such as:
-
g of solute / 100 g of solvent
-
g of solute / 100 mL of solvent
-
moles of solute / L of solvent (Molarity)
-
-
Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Logical Relationships in Solubility Prediction
The prediction of solubility involves understanding the relationship between the molecular properties of the solute and solvent. A simplified logical diagram for predicting solubility is presented below.
Caption: Logical Framework for Solubility Prediction.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is sparse in the public domain, this guide provides the necessary theoretical framework and a detailed experimental protocol for its determination. By understanding the principles of intermolecular forces and applying the gravimetric method, researchers and professionals in drug development can accurately ascertain the solubility of this compound in various organic media, facilitating its effective use in their applications. The provided workflows offer a clear and structured approach to both the experimental determination and the logical prediction of its solubility characteristics.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]
- 3. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 4. This compound | C3H3Cl2F3 | CID 21459251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 460-69-5 CAS MSDS (3,3-DICHLORO-1,1,1-TRIFLUOROPROPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
Uncharted Territory: The Research Landscape of 1,3-Dichloro-1,1,2-trifluoropropane
A comprehensive review of available scientific literature and chemical databases reveals that 1,3-Dichloro-1,1,2-trifluoropropane (CAS No. 149329-27-1) is a compound with a notable absence of published research applications, particularly within the realms of drug development and life sciences. While basic chemical identifiers and some physical property estimations are available, in-depth studies detailing its utility as a research tool, its biological activity, or its role in synthetic chemistry are conspicuously missing. This technical guide aims to present the currently available information and highlight the significant knowledge gaps surrounding this particular fluorinated propane.
Chemical and Physical Properties
Quantitative data for this compound is sparse and largely estimated. The following table summarizes the available information from various chemical databases. It is critical for researchers to note that these values may not be experimentally verified and should be used with caution.
| Property | Value | Source |
| Molecular Formula | C₃H₃Cl₂F₃ | PubChem[1] |
| CAS Number | 149329-27-1 | PubChem[1] |
| Molecular Weight | 166.95 g/mol | Echemi[2] |
| Boiling Point | 60.41°C (estimate) | Echemi[2] |
| Refractive Index | 1.3516 (estimate) | Echemi[2] |
| XLogP3 | 2.8 | Echemi[2] |
Synthesis and Manufacturing
Potential Research Applications: A Field Ripe for Exploration
The absence of published research on this compound means that its potential applications are entirely speculative and represent an open area for investigation. Based on the properties of structurally similar fluorinated and chlorinated hydrocarbons, several avenues of research could be considered:
-
Solvent Properties: Halogenated hydrocarbons have historically been used as solvents. Investigating the solubility parameters and chemical stability of this compound could determine its suitability for specific chemical reactions or extractions.
-
Building Block in Organic Synthesis: The presence of both chlorine and fluorine atoms offers potential for regioselective chemical modifications, making it a candidate as a building block for more complex molecules. Its utility in introducing trifluoromethyl or dichloropropyl moieties into organic structures could be explored.
-
Materials Science: Fluorinated polymers are known for their unique properties, including chemical resistance and low surface energy. The potential for this compound to serve as a monomer or an intermediate in the synthesis of novel polymers is an unexplored possibility.
-
Agrochemical and Pharmaceutical Screening: While there is no current data, the compound could be included in high-throughput screening libraries to assess its biological activity. The unique combination of halogens might elicit novel pharmacological or pesticidal effects.
Experimental Workflow for Initial Investigation
For researchers interested in pioneering the study of this compound, a logical experimental workflow would be necessary. The following diagram outlines a potential starting point for a comprehensive investigation.
Caption: Initial experimental workflow for the investigation of this compound.
Conclusion
The current state of knowledge regarding this compound is best described as nascent. For researchers, scientists, and drug development professionals, this compound represents a blank slate. The significant lack of data necessitates foundational research, starting with the development of a reliable synthetic protocol and thorough physicochemical characterization. Only after these fundamental steps are taken can the potential applications of this molecule be meaningfully explored. The information presented here serves not as a guide to its established uses, but as a call to the scientific community to investigate the uncharted territory that this compound represents.
References
Navigating the Chemical Landscape of 1,3-Dichloro-1,1,2-trifluoropropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data on the reactivity and functional group compatibility of 1,3-Dichloro-1,1,2-trifluoropropane (CAS No. 149329-27-1) is limited in publicly available scientific literature. This guide is therefore based on established principles of organic chemistry and data extrapolated from analogous halogenated propanes. The information provided should be considered a general overview and not a substitute for rigorous experimental validation.
Introduction
This compound is a hydrochlorofluorocarbon (HCFC), a class of compounds characterized by the presence of hydrogen, chlorine, fluorine, and carbon. The arrangement of these atoms on the three-carbon propane backbone, specifically the presence of chlorine atoms at positions 1 and 3 and fluorine atoms at positions 1 and 2, dictates its chemical behavior. Understanding its reactivity and compatibility with various functional groups is crucial for its potential application in synthesis and other areas of chemical research.
Physicochemical Properties
While specific, experimentally determined data for this compound is scarce, the following table summarizes estimated and general properties based on its structure and data from similar compounds.
| Property | Value | Source/Basis |
| Molecular Formula | C₃H₃Cl₂F₃ | |
| Molecular Weight | 166.95 g/mol | |
| CAS Number | 149329-27-1 | PubChem[1] |
| Boiling Point | Estimated to be in the range of 70-90 °C | Extrapolation from similar dichlorotrifluoropropane isomers. |
| Density | Estimated to be around 1.4 - 1.5 g/cm³ | Based on related fluorinated and chlorinated propanes. |
| Solubility | Generally insoluble in water; soluble in organic solvents. | General property of halogenated hydrocarbons. |
Core Reactivity Profile
The reactivity of this compound is primarily governed by the carbon-halogen bonds. The C-F bonds are significantly stronger and less reactive than the C-Cl bonds. The presence of multiple halogen atoms also influences the acidity of the adjacent C-H bonds.
General Stability
Under neutral and mild acidic or basic conditions at ambient temperature, this compound is expected to be a relatively inert compound. Its high halogen content contributes to its non-flammable nature.
Reactivity with Metals
As is common with many halogenated hydrocarbons, this compound can react with highly reactive metals, such as alkali metals (e.g., sodium, potassium) and some alkaline earth metals (e.g., magnesium, calcium), particularly at elevated temperatures. These reactions can be vigorous and may lead to dehalogenation and the formation of organometallic species or coupling products.
Nucleophilic Substitution
The carbon atoms bonded to chlorine are electrophilic and susceptible to attack by nucleophiles. Nucleophilic substitution reactions are plausible, with the chloride ion acting as the leaving group. The reaction outcome will depend on the nature of the nucleophile, the solvent, and the reaction conditions. Given the structure, both SN1 and SN2 pathways could be possible, though steric hindrance and the electronic effects of the fluorine atoms would play a significant role.
Elimination Reactions (Dehydrohalogenation)
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes.[1] This process, known as dehydrohalogenation, involves the removal of a hydrogen and a chlorine atom from adjacent carbons. The regioselectivity of this reaction would be influenced by the acidity of the available protons and the stability of the resulting alkene.
Functional Group Compatibility
Based on the general reactivity of halogenated alkanes, the compatibility of this compound with various functional groups can be predicted.
| Functional Group | Compatibility | Conditions to Avoid | Potential Reactions |
| Alcohols, Ethers | Generally compatible | Strong bases, high temperatures | Alkoxide formation followed by nucleophilic substitution or elimination. |
| Aldehydes, Ketones | Generally compatible | Strong bases (e.g., organometallics) | Nucleophilic addition to the carbonyl by a metallated derivative of the propane. |
| Carboxylic Acids, Esters | Generally compatible | Strong reducing agents | |
| Amines | Potentially reactive | High temperatures | Nucleophilic substitution to form amino-substituted products. |
| Amides | Generally compatible | ||
| Nitriles | Generally compatible | Strong reducing agents | |
| Alkenes, Alkynes | Generally compatible | Radical initiators, certain transition metals | Potential for addition reactions under specific catalytic conditions. |
| Aromatic Rings | Generally compatible | Strong Lewis acids (Friedel-Crafts conditions) | Potential for Friedel-Crafts alkylation, though likely sluggish. |
| Thiols, Thioethers | Potentially reactive | Bases | Thiolates are good nucleophiles and can displace chlorides. |
| Organometallics (e.g., Grignards) | Incompatible | Will react as a strong base, leading to deprotonation or dehalogenation. | |
| Strong Oxidizing Agents | Generally compatible | Extreme conditions | Halogenated alkanes are generally resistant to oxidation. |
| Strong Reducing Agents (e.g., LiAlH₄) | Potentially reactive | Can lead to reduction of the C-Cl bonds. | |
| Strong Acids | Generally compatible | ||
| Strong Bases (e.g., NaOH, KOtBu) | Incompatible | Will promote elimination (dehydrohalogenation) reactions.[1] |
Experimental Protocols (General Procedures)
Due to the lack of specific literature for this compound, the following are generalized experimental protocols for reactions typical of chloro-fluoro-alkanes. These are illustrative and would require significant optimization and safety assessment for this specific compound.
General Procedure for Nucleophilic Substitution with an Alkoxide
-
Reagents and Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with a solution of the alcohol in a suitable anhydrous solvent (e.g., THF, DMF).
-
Base Addition: A strong base (e.g., sodium hydride) is added portion-wise at 0 °C to generate the alkoxide in situ.
-
Substrate Addition: this compound is added dropwise to the stirred solution.
-
Reaction: The reaction mixture is heated to a temperature appropriate for the specific substrate and nucleophile (e.g., 50-100 °C) and monitored by a suitable technique (e.g., GC-MS, TLC).
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by distillation or column chromatography.
General Procedure for Dehydrohalogenation
-
Reagents and Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with a solution of this compound in a suitable anhydrous solvent (e.g., THF, t-butanol).
-
Base Addition: A strong, non-nucleophilic base (e.g., potassium tert-butoxide) is added portion-wise or as a solution in the reaction solvent.
-
Reaction: The reaction mixture is stirred at a suitable temperature (e.g., room temperature to reflux) and monitored for the formation of the alkene product.
-
Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is carefully removed by distillation.
-
Purification: The resulting alkene can be purified by distillation.
Visualizing Reactivity Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key potential reaction pathways of this compound.
Caption: Key reaction pathways of this compound.
Caption: Logical relationships between reaction conditions and outcomes.
Conclusion
This compound is expected to exhibit reactivity characteristic of a chloro-fluoro-alkane, with the carbon-chlorine bonds being the primary sites for chemical transformation. While generally stable, it is susceptible to elimination reactions with strong bases and nucleophilic substitution with appropriate nucleophiles. Its compatibility with a wide range of functional groups under neutral conditions makes it a potentially interesting, albeit understudied, building block in organic synthesis. Researchers and drug development professionals should approach its use with a clear understanding of these general principles and the necessity for careful experimental evaluation and optimization for any specific application.
References
Methodological & Application
Application Notes and Protocols: 1,3-Dichloro-1,1,2-trifluoropropane as a Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential synthetic utility of 1,3-dichloro-1,1,2-trifluoropropane as a fluorinated building block in organic synthesis, with a focus on applications relevant to drug discovery and development. While direct literature on the specific applications of this compound is limited, its structural motifs suggest several potential reaction pathways based on the known chemistry of related small chlorofluoroalkanes.
Introduction
Fluorinated compounds play a crucial role in modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. Small, functionalized fluorinated building blocks are therefore valuable tools for introducing fluorine into complex molecules. This compound is a five-carbon propane derivative containing both chlorine and fluorine atoms, offering multiple reactive sites for synthetic transformations. Its isomers, such as 2,3-dichloro-1,1,1-trifluoropropane and 3,3-dichloro-1,1,1-trifluoropropane, have been noted as intermediates in the synthesis of next-generation refrigerants, highlighting their potential for controlled elimination and substitution reactions.
This document outlines potential applications, key reactions, and detailed experimental protocols for leveraging this compound and its isomers in the synthesis of novel fluorinated molecules.
Physicochemical Properties and Data
A summary of the available physical and chemical properties of this compound and its isomers is presented in Table 1. This data is essential for planning and executing synthetic transformations.
| Property | This compound | 2,3-Dichloro-1,1,1-trifluoropropane | 3,3-Dichloro-1,1,1-trifluoropropane |
| Molecular Formula | C₃H₃Cl₂F₃ | C₃H₃Cl₂F₃ | C₃H₃Cl₂F₃ |
| Molecular Weight | 166.96 g/mol | 166.96 g/mol | 166.96 g/mol |
| CAS Number | 151771-08-3 | 338-75-0 | 460-69-5 |
| Boiling Point | Not reported | ~74-76 °C | 71-72 °C |
| Density | Not reported | 1.45 g/cm³ (estimated) | 1.339 g/cm³ (estimated) |
| Primary Application | Synthetic Building Block (proposed) | Intermediate for HFOs | Intermediate for HFOs |
Key Synthetic Applications and Experimental Protocols
The presence of both chlorine and fluorine atoms on the propane backbone of this compound allows for a range of synthetic manipulations. The primary proposed applications are dehydrohalogenation to form valuable trifluoropropene intermediates and nucleophilic substitution to introduce diverse functional groups.
Dehydrohalogenation to form Trifluoropropenes
The elimination of hydrogen chloride (HCl) from dichlorotrifluoropropanes is a key reaction to generate highly useful trifluoropropene synthons. These alkenes can then be further functionalized through various addition reactions or used in polymerization.
Caption: Dehydrohalogenation of this compound.
Experimental Protocol: Dehydrohalogenation of a Dichlorotrifluoropropane (Representative Protocol)
This protocol is based on typical conditions for the dehydrochlorination of related hydrochlorofluorocarbons.
Materials:
-
Dichlorotrifluoropropane isomer (e.g., 2,3-dichloro-1,1,1-trifluoropropane) (1.0 eq)
-
Potassium hydroxide (KOH) (1.5 eq)
-
Ethanol (solvent)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add the dichlorotrifluoropropane isomer and ethanol.
-
Slowly add powdered potassium hydroxide to the stirred solution.
-
Heat the mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting chlorotrifluoropropene product, being volatile, can be isolated by distillation.
-
Wash the distillate with water to remove any remaining ethanol and dry over anhydrous magnesium sulfate.
-
Characterize the final product by NMR and GC-MS.
Expected Outcome: This reaction is expected to yield a mixture of chlorotrifluoropropene isomers, which can be valuable precursors for further synthetic transformations.
Nucleophilic Substitution for Introduction of Functional Groups
The chlorine atoms in this compound can potentially be displaced by various nucleophiles to introduce new functional groups, thereby creating more complex fluorinated molecules. This pathway is crucial for building blocks intended for drug discovery.
Caption: Nucleophilic substitution pathways for functionalization.
Experimental Protocol: Nucleophilic Substitution with an Amine (General Protocol)
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., piperidine, morpholine) (2.2 eq)
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
Base (e.g., K₂CO₃, Et₃N) (optional, to scavenge HCl)
-
Sealed reaction vessel
-
Stir plate and heating block
Procedure:
-
In a sealed reaction vessel, dissolve this compound in the chosen aprotic polar solvent.
-
Add the secondary amine and the base (if used).
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the structure of the resulting amino-trifluoropropane derivative by NMR and mass spectrometry.
Quantitative Data from Representative Reactions:
| Reaction Type | Substrate | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Dehydrochlorination | 2,3-dichloro-1,1,1-trifluoropropane | KOH | Ethanol | 78 | 4 | >90 |
| Nucleophilic Substitution | 1-bromo-3,3,3-trifluoropropane | Sodium azide | DMF | 80 | 12 | 85 |
| C-C Coupling (proposed) | This compound | Phenylboronic acid / Pd cat. | Toluene | 100 | 24 | - |
Note: Data for nucleophilic substitution and C-C coupling are based on analogous small fluorinated alkanes and are provided as representative examples.
Synthesis of Heterocyclic Scaffolds
Halogenated building blocks are frequently employed in the synthesis of heterocyclic structures, which are prevalent in pharmaceuticals. This compound can potentially serve as a three-carbon dielectrophile for the construction of five or six-membered rings.
Caption: Proposed pathway for fluorinated heterocycle synthesis.
Protocol: Synthesis of a Fluorinated Piperazine Derivative (Proposed)
Materials:
-
This compound (1.0 eq)
-
N,N'-Dimethylethylenediamine (1.0 eq)
-
Sodium carbonate (2.5 eq)
-
Acetonitrile
-
Sealed reaction tube
Procedure:
-
Combine this compound, N,N'-dimethylethylenediamine, and sodium carbonate in acetonitrile in a sealed tube.
-
Heat the mixture to 100-140 °C for 24-48 hours.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography to isolate the fluorinated piperazine derivative.
-
Characterize the product by NMR and high-resolution mass spectrometry.
Conclusion
This compound represents a potentially versatile, yet underexplored, fluorinated building block. Based on the reactivity of its isomers and related compounds, its primary utility is likely to be found in dehydrohalogenation reactions to form valuable trifluoropropene intermediates and in nucleophilic substitution reactions to introduce a variety of functional groups. The protocols and pathways outlined here provide a foundation for researchers to explore the synthetic potential of this and similar small chlorofluoroalkanes in the development of novel fluorinated molecules for pharmaceutical and agrochemical applications. Further investigation is warranted to fully elucidate its reaction scope and to develop stereoselective transformations.
Application Notes and Protocols for 1,3-Dichloro-1,1,2-trifluoropropane as a Reagent
To Researchers, Scientists, and Drug Development Professionals,
Following a comprehensive review of available scientific literature and patent databases, it has been determined that there are no specific, detailed reaction protocols where 1,3-Dichloro-1,1,2-trifluoropropane is utilized as a primary reagent for synthetic transformations. The search for applications of this specific isomer in organic synthesis and medicinal chemistry did not yield any established methodologies or experimental data suitable for compilation into application notes or detailed protocols as requested.
The available information predominantly focuses on isomers and related compounds, such as other dichlorofluoropropanes or pentafluoropropanes, which have historically been used as refrigerants, cleaning agents, and intermediates in the synthesis of other fluorinated molecules. For instance, compounds like 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) have found application as cleaning solvents in the aerospace industry.[1] Patents in this field generally describe the synthesis of various fluorinated propanes and their subsequent conversion to other compounds, but do not detail the use of this compound as a starting reagent in these processes.[2][3][4]
The reactivity profile of similar polychlorofluorinated alkanes suggests a general inertness under many conditions, with potential reactions occurring with strong reducing agents, strong oxidizing agents, or at extreme temperatures.[5][6] However, these are general reactivity characteristics and do not translate to specific, controlled synthetic protocols.
Given the absence of specific reaction protocols, it is not possible to provide the requested detailed application notes, experimental methodologies, quantitative data tables, or visualizations of reaction pathways involving this compound as a reagent.
We recommend that researchers interested in the synthetic utility of this compound consider experimental design based on the known reactivity of similar halogenated alkanes, while exercising due caution given the potential for unexpected reactivity. Any new findings in this area would represent a novel contribution to the field of fluorine chemistry.
References
- 1. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia [en.wikipedia.org]
- 2. US2673173A - Preparation of 1, 1, 3-trichloro-2, 3, 3-trifluoropropene and method of fumigating therewith - Google Patents [patents.google.com]
- 3. CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. m.chemicalbook.com [m.chemicalbook.com]
- 6. 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,3-Dichloro-1,1,2-trifluoropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed laboratory-scale protocol for the synthesis of 1,3-Dichloro-1,1,2-trifluoropropane. Due to the limited availability of direct synthesis routes in published literature for this specific isomer, the following protocol is based on established principles of free-radical halogenation of fluorinated alkanes. The proposed synthesis involves the free-radical chlorination of 1,1,2-trifluoropropane. This method is expected to yield a mixture of chlorinated products, from which the desired this compound can be isolated and purified. The protocol details the necessary reagents, equipment, reaction conditions, and purification steps. All quantitative data are presented in tabular format for clarity.
Introduction
This compound is a halogenated hydrocarbon of interest for various chemical applications. The synthesis of specifically substituted polychlorofluoropropanes can be challenging due to the difficulty in controlling the regioselectivity of halogenation reactions. Free-radical chlorination is a common method for the halogenation of alkanes and their derivatives.[1] This process typically proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps, often initiated by UV light.[1] However, a significant challenge in free-radical chlorination is the potential for over-halogenation and the formation of isomeric products, necessitating efficient purification methods to isolate the desired compound.
This application note provides a detailed, though theoretical, protocol for the synthesis of this compound through the free-radical chlorination of 1,1,2-trifluoropropane.
Proposed Synthetic Pathway
The proposed synthesis proceeds via the free-radical chlorination of 1,1,2-trifluoropropane. The reaction is initiated by the homolytic cleavage of chlorine molecules into chlorine radicals upon exposure to UV light. These radicals then abstract hydrogen atoms from the 1,1,2-trifluoropropane, leading to the formation of a trifluoropropyl radical. This radical then reacts with a chlorine molecule to form the chlorinated product and a new chlorine radical, thus propagating the chain reaction.
Reaction Scheme:
CH₂F-CHF-CH₂F + Cl₂ --(UV light)--> CHCl₂-CHF-CH₂F + other chlorinated isomers + HCl
Experimental Protocol
Materials and Equipment:
| Material/Equipment | Specifications |
| 1,1,2-Trifluoropropane | ≥98% purity |
| Chlorine gas | Anhydrous, ≥99.5% purity |
| Nitrogen gas | High purity, for inerting |
| Sodium bicarbonate solution | 5% (w/v) aqueous solution |
| Anhydrous magnesium sulfate | For drying |
| Photoreactor | Equipped with a UV lamp (e.g., mercury vapor lamp), gas inlet, condenser, and stirrer |
| Gas flow meters | For chlorine and nitrogen |
| Scrubbing towers | Containing sodium hydroxide solution to neutralize excess chlorine and HCl |
| Fractional distillation apparatus | For purification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | For product analysis |
Procedure:
-
Reactor Setup: Assemble the photoreactor under a fume hood. Ensure all glassware is dry. The reactor should be equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser cooled to -10°C, and a gas outlet connected to a scrubbing tower.
-
Inerting the System: Purge the entire system with dry nitrogen gas for 30 minutes to remove any air and moisture.
-
Charging the Reactor: Charge the reactor with 1,1,2-trifluoropropane (1.0 mol).
-
Reaction Initiation: Begin stirring the 1,1,2-trifluoropropane and turn on the UV lamp.
-
Introduction of Chlorine: Introduce a slow stream of chlorine gas into the reactor below the liquid surface at a controlled rate (e.g., 0.1 mol/hour). The molar ratio of 1,1,2-trifluoropropane to chlorine should be carefully controlled to minimize polychlorination. A starting point could be a 2:1 molar ratio of propane to chlorine.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots from the reaction mixture (if the reactor setup allows) and analyzing them by GC-MS to observe the formation of chlorinated products. The reaction temperature should be maintained, for example, at 20-30°C using a cooling bath.
-
Reaction Work-up:
-
Once the desired conversion is achieved (or after a set reaction time, e.g., 5 hours), turn off the UV lamp and stop the chlorine flow.
-
Purge the reactor with nitrogen gas to remove any unreacted chlorine and HCl gas, directing the effluent gas through the scrubber.
-
Transfer the crude reaction mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation. Collect the fraction corresponding to the boiling point of this compound. The boiling points of the different isomers are expected to be close, so a highly efficient distillation column is recommended.
-
-
Characterization: Analyze the purified product by GC-MS and NMR to confirm its identity and purity.
Quantitative Data (Theoretical):
| Parameter | Value |
| Molar Ratio (Propane:Chlorine) | 2:1 |
| Reaction Temperature | 20-30 °C |
| Reaction Time | 5 hours |
| Theoretical Yield | Dependent on selectivity |
| Expected Purity (after distillation) | >95% |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Chlorine gas is highly toxic and corrosive. Use appropriate personal protective equipment (PPE), including a gas mask with an appropriate filter cartridge, safety goggles, and gloves.
-
UV radiation is harmful to the eyes and skin. Ensure the photoreactor is properly shielded.
-
The reaction may be exothermic. Monitor the temperature closely and have a cooling bath ready.
-
Handle all chemicals with care and consult their Material Safety Data Sheets (MSDS) before use.
Conclusion
This document provides a comprehensive, though theoretical, application note and protocol for the laboratory-scale synthesis of this compound via free-radical chlorination of 1,1,2-trifluoropropane. The key challenge in this synthesis is expected to be the control of selectivity and the separation of the desired isomer from a mixture of products. The provided workflow and recommendations for purification and analysis should serve as a valuable guide for researchers undertaking this or similar synthetic challenges. Further optimization of reaction conditions, such as temperature, molar ratios, and reaction time, may be necessary to improve the yield and selectivity for the target compound.
References
Application Notes and Protocols for the Purification of 1,3-Dichloro-1,1,2-trifluoropropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 1,3-Dichloro-1,1,2-trifluoropropane. Given the limited specific literature on this compound, the following protocols are based on established purification techniques for analogous halogenated propanes and general principles of organic chemistry. These methods are intended to serve as a starting point and may require optimization for specific impurity profiles.
Introduction to Purification Challenges
The purification of this compound often involves the removal of structural isomers and byproducts from its synthesis. Common impurities may include other isomers of dichlorotrifluoropropane, as well as reactants and solvent residues. The close boiling points of these isomers can make simple distillation challenging, often necessitating more advanced techniques such as fractional distillation, extractive distillation, or preparative chromatography.
Potential Impurities
Based on common synthetic routes for halogenated alkanes, potential impurities in crude this compound may include:
-
Isomers: Other dichlorotrifluoropropane isomers (e.g., 1,1-, 1,2-, 2,2-, 2,3-, and 3,3-dichloro isomers).
-
Over- or under-halogenated products: Compounds with more or fewer chlorine or fluorine atoms.
-
Unreacted starting materials.
-
Solvent residues.
Purification Techniques
Fractional Distillation
Fractional distillation is a fundamental technique for separating liquids with different boiling points. For isomers with close boiling points, a column with high theoretical plates is essential.
Experimental Protocol: Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry and joints are properly sealed.
-
The apparatus should be placed in a fume hood.
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound. Add boiling chips to ensure smooth boiling.
-
Heat the flask gently using a heating mantle.
-
Slowly increase the temperature to allow a temperature gradient to establish in the fractionating column.
-
Collect fractions based on the boiling point. The boiling point of 1,3-dichloro-1,2,2-trifluoropropane is approximately 90°C[1]. Fractions should be collected in separate, pre-weighed receiving flasks.
-
Monitor the purity of each fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Combine the fractions that meet the desired purity level.
-
Data Presentation: Hypothetical Fractional Distillation Results
| Fraction Number | Temperature (°C) | Volume (mL) | Purity of this compound (%) |
| 1 (Forerun) | 85-88 | 15 | 75 |
| 2 (Main) | 89-91 | 150 | 98.5 |
| 3 (Tails) | 92-95 | 20 | 80 |
Extractive Distillation
Extractive distillation is employed when the components have very similar boiling points. An extractant is added to the mixture to alter the relative volatility of the components, making separation by distillation more feasible. A patent for purifying a similar compound, (Z)-1-chloro-3,3,3-trifluoropropene, from 1-chloro-1,3,3,3-tetrafluoropropane utilizes this technique with various extractants[2].
Experimental Protocol: Extractive Distillation
-
Selection of Extractant:
-
Choose a high-boiling point solvent that selectively interacts with the impurities, thereby increasing the volatility of the desired product. Potential extractants for halogenated hydrocarbons include certain halogenated hydrocarbons, nitriles, ketones, carbonates, ethers, esters, and alcohols[2]. For this protocol, N,N-Dimethylformamide (DMF) is chosen as a hypothetical extractant due to its high boiling point and polarity.
-
-
Apparatus Setup:
-
Set up a distillation apparatus similar to fractional distillation, with an additional inlet for the continuous addition of the extractant at the top of the column.
-
-
Procedure:
-
Charge the crude this compound into the reboiler.
-
Heat the reboiler to the boiling point of the mixture.
-
Introduce the extractant (e.g., DMF) into the top of the distillation column at a controlled rate.
-
The more volatile component (ideally, the purified this compound) will distill over and be collected in the receiving flask.
-
The less volatile components (impurities complexed with the extractant) will remain in the reboiler.
-
The extractant can be recovered from the reboiler bottoms by a separate distillation or other separation methods.
-
Analyze the collected distillate for purity.
-
Data Presentation: Hypothetical Extractive Distillation Results
| Parameter | Value |
| Initial Purity | 95% |
| Extractant | N,N-Dimethylformamide (DMF) |
| Extractant to Feed Ratio | 2:1 (w/w) |
| Column Temperature (Top) | 88°C |
| Final Purity | >99.5% |
Preparative Gas Chromatography (Prep-GC)
For achieving very high purity or for separating complex mixtures of isomers, preparative gas chromatography is a powerful technique. Fluorinated stationary phases can offer unique selectivity for separating halogenated compounds[3].
Experimental Protocol: Preparative Gas Chromatography
-
Instrument and Column Selection:
-
Use a preparative gas chromatograph equipped with a suitable detector (e.g., Thermal Conductivity Detector - TCD) and a fraction collector.
-
Select a column with a stationary phase suitable for separating halogenated compounds. A fluorinated stationary phase (e.g., trifluoropropylmethyl polysiloxane) is recommended.
-
-
Method Development (Analytical Scale):
-
Develop an analytical GC method to achieve baseline separation of this compound from its impurities.
-
Optimize the temperature program, carrier gas flow rate, and injection volume.
-
-
Scale-Up to Preparative Scale:
-
Transfer the optimized method to the preparative GC system.
-
Increase the column diameter and sample injection volume.
-
Set the fraction collector to isolate the peak corresponding to this compound.
-
-
Procedure:
-
Inject the crude sample into the preparative GC.
-
Monitor the chromatogram in real-time.
-
The fraction collector will automatically collect the eluent corresponding to the target compound's retention time.
-
Multiple injections may be necessary to process the entire batch.
-
Combine the collected pure fractions.
-
Confirm the purity of the final product using analytical GC.
-
Data Presentation: Hypothetical Preparative GC Results
| Parameter | Value |
| Instrument | Preparative Gas Chromatograph |
| Column | 10% Trifluoropropylmethyl polysiloxane on Chromosorb W (or similar) |
| Injection Volume | 500 µL |
| Oven Program | 60°C (5 min) to 150°C at 10°C/min |
| Carrier Gas | Helium |
| Purity Achieved | >99.9% |
Visualization of Workflows
Workflow for Fractional Distillation
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for high-purity separation using preparative gas chromatography.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound and its isomers may be harmful if inhaled or absorbed through the skin. Handle with care.
-
Be aware of the flammability and toxicity of any solvents or reagents used.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Disclaimer: The protocols and data presented are for informational purposes and are based on general chemical principles and data from analogous compounds. These should be adapted and optimized for specific experimental conditions and impurity profiles. Always perform a thorough safety assessment before conducting any experiment.
References
handling and storage procedures for 1,3-Dichloro-1,1,2-trifluoropropane in a lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 1,3-Dichloro-1,1,2-trifluoropropane in a laboratory setting. Due to the limited availability of specific data for this compound, the following protocols are based on best practices for handling halogenated hydrocarbons and data from structurally similar compounds.
Introduction
This compound is a halogenated hydrocarbon. Halogenated solvents are organic compounds containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine).[1][2] These compounds are often used as solvents, refrigerants, and in other industrial applications.[1][2] Due to their potential health and environmental hazards, strict adherence to safety protocols is essential when handling and storing these chemicals.
Health and Safety Information
2.1 Potential Hazards
Halogenated hydrocarbons can present a range of health hazards, including:
-
Inhalation: High concentrations of vapors can displace oxygen and lead to dizziness, drowsiness, headache, and in severe cases, unconsciousness.[3]
-
Skin Contact: Prolonged or repeated contact may cause skin irritation, redness, and dermatitis due to the defatting of the skin.[3]
-
Eye Contact: Direct contact with the liquid or high concentrations of vapor can cause eye irritation.[3]
-
Ingestion: While not a primary route of exposure in a laboratory setting, ingestion can be harmful.[3]
-
Carcinogenicity: Some halogenated solvents are considered carcinogenic.[1]
2.2 Incompatible Materials
Avoid contact with the following materials:
-
Alkali metals
-
Finely divided metals (e.g., aluminum, magnesium, zinc)
-
Strong bases
-
Strong oxidizing agents
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₃H₃Cl₂F₃ | [4] |
| Molecular Weight | 166.96 g/mol | [5] |
| Boiling Point | 71-72 °C | [5] |
| Melting Point | -93.2 °C | [5] |
| Density | 1.3391 g/cm³ (estimate) | [5] |
| Refractive Index | 1.3512 (estimate) | [5] |
Experimental Protocols
4.1 Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
4.2 Handling Procedures
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Avoid inhalation of vapors and direct contact with the skin and eyes.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use only non-sparking tools.
-
Keep containers tightly closed when not in use.[1]
-
Do not eat, drink, or smoke in the laboratory.
4.3 Spill Response Protocol
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
Storage Procedures
Proper storage is crucial to maintain the integrity of the chemical and ensure laboratory safety.
5.1 Storage Conditions
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[7]
-
Store in a tightly sealed, properly labeled container.
-
Store separately from incompatible materials.[6]
-
The storage area should be equipped for spill containment.[7]
5.2 Waste Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.
-
Keep halogenated solvent waste separate from non-halogenated waste streams to reduce disposal costs.[1]
Visualizations
Caption: Logical workflow for the safe handling and storage of this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. farnell.com [farnell.com]
- 4. 3,3-Dichloro-1,1,1-trifluoropropane | C3H3Cl2F3 | CID 10002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 460-69-5 CAS MSDS (3,3-DICHLORO-1,1,1-TRIFLUOROPROPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. envirotechint.com [envirotechint.com]
- 7. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,3-Dichloro-1,1,2-trifluoropropane
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing 1,3-Dichloro-1,1,2-trifluoropropane?
A plausible and common method for the synthesis of polychlorofluoroalkanes is the hydrohalogenation of a suitable fluoroalkene. In the case of this compound, a hypothetical route involves the addition of hydrogen chloride (HCl) to 1-chloro-2,3,3-trifluoropropene. This reaction typically proceeds via an electrophilic addition mechanism.
Q2: What are the critical parameters to control during the synthesis?
The critical parameters for the successful synthesis of this compound include:
-
Temperature: Influences reaction rate and selectivity. Lower temperatures may favor the desired isomer but can slow down the reaction.
-
Pressure: Particularly important when working with gaseous reactants like HCl to ensure sufficient concentration in the reaction mixture.
-
Catalyst: A Lewis acid catalyst may be required to facilitate the addition of HCl across the double bond.
-
Solvent: The choice of solvent can affect the solubility of reactants and the stability of reaction intermediates.
-
Molar Ratio of Reactants: The ratio of the alkene to the hydrohalogenating agent can influence the yield and minimize side reactions.
Q3: What are the potential side products and impurities?
The primary side product is often an isomer of the target molecule. In the addition of HCl to 1-chloro-2,3,3-trifluoropropene, the formation of 2,2-dichloro-1,1,3-trifluoropropane is a likely possibility due to the different possible orientations of HCl addition across the double bond. Other impurities can include unreacted starting materials and small amounts of polymeric byproducts.
Q4: How can I purify the final product?
Purification of this compound from the reaction mixture typically involves fractional distillation. The success of this separation depends on the difference in boiling points between the desired product and any impurities. In cases where isomers have very close boiling points, other techniques like preparative gas chromatography might be necessary for achieving high purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Insufficient reaction temperature or pressure- Low concentration of HCl- Impurities in starting materials | - Activate or use a fresh batch of catalyst.- Gradually increase the reaction temperature and pressure while monitoring the reaction progress.- Ensure a continuous and sufficient supply of gaseous HCl to the reaction mixture.- Purify starting materials before use. |
| Formation of Isomeric Impurities | - Non-selective reaction conditions- High reaction temperature | - Optimize the reaction temperature; lower temperatures often favor the formation of a specific isomer.- Experiment with different Lewis acid catalysts to improve regioselectivity.- Analyze the product mixture at different time points to determine if isomerization is occurring over time. |
| Polymerization of Alkene | - High reaction temperature- Presence of radical initiators | - Maintain a lower reaction temperature.- Ensure the reaction is free from radical initiators such as peroxides or UV light exposure.- Use a radical inhibitor if necessary. |
| Difficult Purification | - Close boiling points of product and impurities | - Use a high-efficiency fractional distillation column.- Consider azeotropic distillation if a suitable entrainer can be found.- For high-purity requirements, preparative gas chromatography is a viable option. |
Hypothetical Experimental Protocol
This protocol is a generalized procedure and should be optimized for specific laboratory conditions.
Reaction: Addition of HCl to 1-chloro-2,3,3-trifluoropropene
Reactants and Reagents:
-
1-chloro-2,3,3-trifluoropropene
-
Anhydrous Hydrogen Chloride (gas)
-
Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃)
-
Inert Solvent (e.g., dichloromethane, 1,2-dichloroethane)
Procedure:
-
Set up a pressure-resistant reactor equipped with a stirrer, a gas inlet, a thermocouple, and a pressure gauge.
-
Charge the reactor with the inert solvent and the Lewis acid catalyst.
-
Cool the reactor to the desired starting temperature (e.g., 0-10 °C).
-
Slowly introduce the 1-chloro-2,3,3-trifluoropropene into the reactor.
-
Begin bubbling anhydrous HCl gas through the reaction mixture at a controlled rate.
-
Maintain the desired reaction temperature and pressure, and monitor the reaction progress by taking periodic samples for GC analysis.
-
Once the reaction is complete, stop the flow of HCl and carefully vent any excess pressure.
-
Quench the reaction by adding a suitable aqueous solution (e.g., dilute HCl) to deactivate the catalyst.
-
Separate the organic layer, wash it with water and brine, and dry it over an appropriate drying agent (e.g., MgSO₄).
-
Isolate the crude product by removing the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
Table of Hypothetical Reaction Parameters
| Parameter | Value |
| Temperature | 0 - 50 °C |
| Pressure | 1 - 10 atm |
| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃) |
| Catalyst Loading | 1 - 5 mol% |
| Solvent | Dichloromethane or 1,2-dichloroethane |
| Reaction Time | 2 - 24 hours |
| Molar Ratio (Alkene:HCl) | 1 : 1.1 - 1.5 |
Visualizations
Caption: Hypothetical workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
side reactions and byproducts of 1,3-Dichloro-1,1,2-trifluoropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dichloro-1,1,2-trifluoropropane. The information provided is based on established principles of halogenated hydrocarbon chemistry and data from related compounds, offering guidance on potential side reactions and byproduct formation.
Troubleshooting Guide: Side Reactions and Byproducts
During the synthesis of this compound, various side reactions can occur, leading to the formation of impurities and byproducts. The following table summarizes potential issues, their likely causes, and suggested solutions.
| Observed Issue | Potential Side Reaction | Likely Byproducts | Potential Causes | Suggested Solutions & Preventative Measures |
| Presence of Isomeric Impurities | Isomerization | 1,1-, 1,2-, 2,2-, 2,3-, and 3,3-dichloro-trifluoropropane isomers | - High reaction temperatures- Presence of Lewis acid catalysts- Prolonged reaction times | - Optimize reaction temperature to the lowest effective level.- Choose a milder catalyst or reduce catalyst loading.- Monitor reaction progress (e.g., by GC-MS) and stop when the desired product concentration is maximized. |
| Low Yield and Presence of Unsaturated Compounds | Dehydrochlorination (Elimination) | Dichlorotrifluoropropene isomers | - Presence of strong bases- High reaction temperatures | - Use a weaker base or a stoichiometric amount.- Maintain careful temperature control.- Consider a phase-transfer catalyst for biphasic reactions to moderate reactivity. |
| Detection of Higher Molecular Weight Compounds | Over-chlorination or Radical Coupling | Trichloro- and tetrachloro-trifluoropropanes; Ethane byproducts in radical reactions.[1][2] | - Excess of chlorinating agent- High-energy conditions (e.g., UV light) promoting radical chain reactions.[1][2][3] | - Use a precise stoichiometry of the chlorinating agent.- Control the initiation of radical reactions (e.g., lower intensity UV light, controlled addition of initiator).- Introduce a radical scavenger at the end of the reaction. |
| Presence of Starting Materials or Under-halogenated Compounds | Incomplete Halogenation/Fluorination | Monochloro-trifluoropropane or dichloro-difluoropropane isomers | - Insufficient amount of halogenating/fluorinating agent- Low reaction temperature- Catalyst deactivation | - Ensure accurate stoichiometry of reagents.- Gradually increase the reaction temperature while monitoring the reaction progress.- Use a fresh or regenerated catalyst. |
| Formation of Dark-colored, Tarry Substances | Polymerization/Decomposition | Polymeric materials, elemental carbon | - High localized temperatures ("hot spots")- Presence of certain metal catalysts that can promote polymerization- Reaction with incompatible materials of construction | - Ensure efficient stirring and heat dissipation.- Select an appropriate catalyst and reactor material.- Run the reaction under an inert atmosphere to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: My GC-MS analysis shows multiple peaks with the same mass-to-charge ratio as my target compound. What are these?
A1: These are likely isomers of this compound.[4][5][6] The fragmentation patterns in the mass spectrometer for these isomers can be very similar, making them difficult to distinguish by MS alone.[6] Isomerization can be promoted by high temperatures or the presence of Lewis acids. To confirm the identity of the isomers, it is recommended to use analytical techniques with orthogonal selectivity, such as gas chromatography-vacuum ultraviolet spectroscopy (GC-VUV), or by comparing retention times with certified reference standards if available.[6]
Q2: I observe the formation of a significant amount of an alkene byproduct. How can I prevent this?
A2: The formation of an alkene, such as a dichlorotrifluoropropene isomer, is likely due to a dehydrochlorination side reaction. This is often caused by the presence of a base or elevated temperatures. To minimize this, you can try the following:
-
Reduce Reaction Temperature: Lowering the temperature will decrease the rate of the elimination reaction.
-
Use a Weaker Base: If a base is required, consider using a milder one (e.g., sodium bicarbonate instead of sodium hydroxide).
-
Stoichiometric Control: Use only the stoichiometric amount of base required for the primary reaction.
-
Aqueous Work-up: If applicable, quench the reaction mixture in cold water to neutralize any remaining base quickly.
Q3: My reaction mixture has turned dark, and I'm having trouble purifying my product. What could be the cause?
A3: A dark coloration or the formation of tar-like substances often indicates decomposition or polymerization. This can be caused by excessive heat, the presence of reactive impurities, or incompatibility with the reactor materials. Ensure your reaction vessel is clean and inert. Efficient stirring is crucial to prevent localized overheating. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions that may lead to colored byproducts.
Q4: How can I improve the selectivity of a free-radical chlorination to favor the 1,3-dichloro isomer?
A4: Free-radical chlorination is notoriously difficult to control in terms of regioselectivity.[1][7][8] The reactivity of primary, secondary, and tertiary C-H bonds towards chlorine radicals is not vastly different.[1][7] However, you can influence the selectivity to some extent by:
-
Lowering the Temperature: This can sometimes slightly increase selectivity.
-
Using a Different Halogenating Agent: While not a direct answer for chlorination, it's worth noting that bromination is significantly more selective for the most substituted carbon. For chlorination, using a bulkier chlorinating agent might introduce some steric hindrance that could favor less hindered positions.
-
Solvent Effects: The choice of solvent can sometimes influence the selectivity of radical reactions.
Experimental Protocols
Hypothetical Synthesis via Fluorination of a Dichloropropene
This method involves the addition of a fluorine source to a dichloropropene precursor.
Materials:
-
A suitable dichloropropene precursor (e.g., 1,3-dichloro-2-fluoropropene)
-
Fluorinating agent (e.g., hydrogen fluoride, or an electrophilic fluorinating agent like Selectfluor)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Catalyst (if required, e.g., a Lewis acid for HF addition)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser connected to an inert gas line.
-
Dissolve the dichloropropene precursor in the anhydrous solvent and cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
If using a catalyst, add it to the reaction mixture.
-
Slowly add the fluorinating agent from the dropping funnel while maintaining the reaction temperature.
-
After the addition is complete, allow the reaction to stir at the specified temperature for a set period. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., pouring into ice-water).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to isolate the this compound.
Note: This is a generalized procedure. The specific reagents, stoichiometry, temperatures, and reaction times would need to be optimized based on experimental results.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving issues in the synthesis of this compound.
Caption: Reaction pathways showing the desired synthesis and potential side reactions leading to byproducts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. mdpi.com [mdpi.com]
- 6. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
stability issues of 1,3-Dichloro-1,1,2-trifluoropropane under reaction conditions
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 1,3-Dichloro-1,1,2-trifluoropropane under typical reaction conditions?
A1: Based on data for related compounds, this compound is expected to be relatively stable under neutral to mildly acidic conditions at moderate temperatures. However, significant stability issues can arise in the presence of strong bases, reactive metals, and at elevated temperatures.
Q2: What are the likely decomposition products of this compound?
A2: While specific data is unavailable for this isomer, thermal decomposition of similar hydrochlorofluorocarbons (HCFCs) can lead to the formation of toxic and corrosive gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF). Under certain conditions, highly reactive carbene intermediates could also be formed.
Q3: Are there any known incompatibilities with common laboratory reagents?
A3: Yes, based on the reactivity of analogous compounds, this compound is likely incompatible with:
-
Strong Bases: Such as alkali metal hydroxides (e.g., NaOH, KOH), alkoxides, and amines. These can induce dehydrohalogenation reactions.
-
Reactive Metals: Including alkali metals (e.g., Na, K), alkaline earth metals (e.g., Mg, Ca), and powdered metals (e.g., Al, Zn). These can lead to vigorous or explosive reactions.
-
Strong Oxidizing Agents: May cause oxidation, especially at elevated temperatures.
Troubleshooting Guide
| Issue Observed | Potential Cause | Troubleshooting Steps |
| Unexpected pressure increase in the reaction vessel. | Thermal decomposition of this compound. | 1. Immediately reduce the reaction temperature. 2. Ensure the reaction is being conducted within the recommended temperature limits for similar compounds. 3. Verify that there are no localized hot spots in the reactor. |
| Formation of acidic byproducts (e.g., decrease in pH). | Hydrolysis or reaction with protic solvents at elevated temperatures, leading to the formation of HCl and/or HF. | 1. If possible, use an aprotic solvent. 2. If a protic solvent is necessary, consider running the reaction at a lower temperature. 3. Use of an acid scavenger (e.g., a non-nucleophilic base) may be beneficial, but compatibility must be tested. |
| Discoloration of the reaction mixture. | Decomposition or side reactions. | 1. Analyze the reaction mixture by techniques such as GC-MS or NMR to identify byproducts. 2. Review the compatibility of all reagents and solvents with this compound. 3. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
| Corrosion of metallic equipment. | Formation of corrosive acids (HCl, HF) from decomposition. | 1. Use equipment made of corrosion-resistant materials (e.g., glass, PTFE, Hastelloy). 2. Ensure the reaction is conducted under anhydrous conditions to minimize acid formation. |
General Reactivity Profile (Based on Analogous Compounds)
| Condition | Expected Stability/Reactivity | Potential Products/Hazards |
| Thermal Stress | Decomposition is likely at elevated temperatures. | Hydrogen chloride (HCl), Hydrogen fluoride (HF), potentially other toxic and corrosive gases. |
| Basic Conditions (e.g., NaOH, KOH) | Prone to dehydrohalogenation. | Alkenes, alkynes, and other unsaturated compounds. |
| Presence of Reactive Metals (e.g., Na, Mg, Al) | Can react vigorously, potentially leading to explosions. | Metal halides and other reduction products. |
| Strong Oxidizing Agents | Susceptible to oxidation, especially at high temperatures. | Carbonyl halides and other oxidation products. |
| Aqueous/Protic Solvents | Generally stable at room temperature, but hydrolysis can occur at elevated temperatures. | Alcohols, HCl, HF. |
Experimental Protocols
General Protocol for Assessing Thermal Stability (Illustrative)
This protocol is a general guideline and should be adapted for your specific experimental setup and safety procedures.
-
Apparatus: Use a sealed, pressure-rated reaction vessel (e.g., a Parr reactor) equipped with a pressure gauge, thermocouple, and stirring mechanism. The vessel should be constructed of a material compatible with halogenated compounds and potential acidic byproducts (e.g., Hastelloy or glass-lined).
-
Procedure: a. Place a known amount of this compound into the reaction vessel. b. If studying the effect of a solvent or catalyst, add it to the vessel. c. Seal the vessel and purge with an inert gas (e.g., nitrogen or argon). d. Slowly heat the vessel to the desired temperature while monitoring the internal pressure and temperature. e. Hold at the set temperature for a specified period, taking periodic samples if the equipment allows. f. After the experiment, cool the vessel to room temperature before venting and opening. g. Analyze the contents (gas and liquid phases) using appropriate analytical techniques (e.g., GC-MS, NMR, ion chromatography for halide ions) to identify any degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Technical Support Center: Purification of 1,3-Dichloro-1,1,2-trifluoropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1,3-Dichloro-1,1,2-trifluoropropane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities typically fall into three categories:
-
Acidic Impurities: Residual acids from the synthesis process, such as hydrogen fluoride (HF) and hydrogen chloride (HCl), are common.[1] Depending on the reagents used, other acids like sulfuric acid or trifluoroacetic acid may also be present.[1]
-
Isomeric Impurities: The synthesis of this compound can often lead to the formation of other structural isomers, such as 2,3-dichloro-1,1,1-trifluoropropane. These isomers can have very similar physical properties, making them difficult to separate.
-
Unreacted Starting Materials and Byproducts: Depending on the synthetic route, you may find unreacted starting materials or other halogenated propanes with varying degrees of fluorination and chlorination.
Q2: My crude product is acidic. How can I remove acidic impurities?
A2: There are two primary methods for removing acidic impurities:
-
Aqueous Wash: A simple and effective method is to wash the crude product with a basic aqueous solution, such as sodium bicarbonate or sodium carbonate. This neutralizes the acids, which are then removed with the aqueous layer. It is crucial to perform this in a separatory funnel and to vent frequently, as the neutralization of acids with carbonates or bicarbonates generates carbon dioxide gas.[2]
-
Solid Adsorbent Bed: For a non-aqueous approach, the crude product (in either liquid or gas phase) can be passed through a solid adsorbent bed containing an acid-reactive agent.[1] This method is efficient and can reduce acid concentrations to very low levels.[1]
Q3: I am having difficulty separating isomers of dichlorotrifluoropropane by simple distillation. Why is this and what can I do?
A3: The isomers of dichlorotrifluoropropane often have very close boiling points, making their separation by simple distillation challenging. For instance, 1,3-dichloro-1,2,2-trifluoropropane has a boiling point of 90 °C, while its isomer 2,3-dichloro-1,1,1-trifluoropropane boils at approximately 76-77 °C. While this difference may allow for careful fractional distillation, other isomers could have even closer boiling points.
If simple distillation is ineffective, you may need to consider more advanced techniques:
-
Extractive Distillation: This technique involves adding a solvent that alters the relative volatilities of the isomers, making them easier to separate by distillation.[3]
-
Preparative Gas Chromatography: For high-purity requirements and smaller scales, preparative gas chromatography (GC) can be a very effective method for separating close-boiling isomers.
Q4: Does this compound form azeotropes?
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after aqueous wash | Emulsion formation during washing. | - Add brine (saturated NaCl solution) to break the emulsion.- Reduce the agitation intensity during extraction.- Allow the mixture to stand for a longer period. |
| Product is still acidic after washing | - Insufficient amount of basic solution used.- Inefficient mixing of the organic and aqueous layers. | - Test the aqueous layer with pH paper to ensure it is basic. If not, add more basic solution.- Shake the separatory funnel more vigorously, ensuring proper venting. |
| Poor separation of peaks in GC analysis | - Inappropriate GC column.- Non-optimal temperature program. | - Use a column with a different stationary phase that has better selectivity for halogenated hydrocarbons.- Optimize the temperature ramp rate and initial/final temperatures. |
| Product purity does not improve with simple distillation | - Presence of close-boiling isomers.- Formation of an azeotrope. | - Consider using extractive distillation.- For high purity, preparative gas chromatography may be required. |
Data Presentation
Table 1: Physical Properties of Dichlorotrifluoropropane Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,3-Dichloro-1,2,2-trifluoropropane | Not Found | C₃H₃Cl₂F₃ | 166.96 | 90[6] |
| 2,3-Dichloro-1,1,1-trifluoropropane | 338-75-0 | C₃H₃Cl₂F₃ | 166.96 | ~76-77[7] |
| 1,1-Dichloro-3,3,3-trifluoropropane | 460-70-8 | C₃H₃Cl₂F₃ | 166.96 | Not Found |
| 1,2-Dichloro-1,1,3-trifluoropropane | Not Found | C₃H₃Cl₂F₃ | 166.96 | Not Found |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For Removing |
| Aqueous Wash | Liquid-liquid extraction | Simple, inexpensive, effective for removing acids and water-soluble impurities. | Can lead to emulsions, may not remove non-polar impurities. | Acidic impurities (HF, HCl). |
| Simple Distillation | Separation based on boiling point differences. | Scalable, good for separating components with significantly different boiling points. | Ineffective for close-boiling isomers and azeotropes. | Impurities with boiling points differing by >20-30 °C. |
| Extractive Distillation | Altering relative volatilities with a solvent. | Can separate close-boiling compounds and break azeotropes.[3] | Requires an additional separation step to remove the solvent, process optimization can be complex. | Close-boiling isomers, azeotropes. |
| Adsorbent Purification | Passing through a solid material that retains impurities. | High efficiency for specific impurities, can be used in continuous processes.[1] | Adsorbent has a finite capacity and needs regeneration or replacement. | Trace acidic impurities, water. |
| Preparative GC | Separation based on differential partitioning between mobile and stationary phases. | High resolution, excellent for separating complex mixtures and isomers. | Not easily scalable for large quantities, can be expensive. | Close-boiling isomers, trace impurities. |
Experimental Protocols
Protocol 1: Removal of Acidic Impurities by Aqueous Wash
-
Place the crude this compound in a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from CO₂ evolution.
-
Continue shaking for 2-3 minutes.
-
Allow the layers to separate completely.
-
Drain the lower organic layer into a clean flask. Note: The organic layer is expected to be denser than water. Confirm by adding a drop of water to each layer.
-
Repeat the wash with deionized water to remove any remaining bicarbonate solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and proceed to the next purification step.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a Vigreux or packed column. The length of the column will depend on the boiling point difference of the components to be separated.
-
Place the dried crude product in the distillation flask with a few boiling chips.
-
Slowly heat the flask.
-
Collect the fractions that distill at different temperature ranges. The main fraction should be collected at the boiling point of this compound (90 °C).
-
Analyze the purity of each fraction by gas chromatography.
Protocol 3: Conceptual Protocol for Extractive Distillation
-
Solvent Selection: Choose a high-boiling, non-volatile solvent that selectively alters the volatility of the isomers. The choice of solvent is critical and often requires experimental screening or simulation.
-
Apparatus: Set up a distillation column with two feed points.
-
Procedure: a. Feed the crude isomer mixture into the middle of the column. b. Feed the extractive solvent at a point above the crude feed. c. Heat the reboiler. The more volatile isomer will distill as the overhead product. d. The less volatile isomer will exit with the solvent from the bottom of the column. e. The bottom product is then fed to a second distillation column to separate the product from the solvent. The high-boiling solvent is recovered from the bottom of the second column and can be recycled.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method based on the type of impurity.
References
- 1. US20170050905A1 - Methods for Removing Acidic Impurities from Halogenated Propenes - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scribd.com [scribd.com]
- 4. data.epo.org [data.epo.org]
- 5. data.epo.org [data.epo.org]
- 6. 1,3-dichloro-1,2,2-trifluoropropane [stenutz.eu]
- 7. Propane, 2,3-dichloro-1,1,1-trifluoro- [webbook.nist.gov]
Technical Support Center: Managing Hazardous Byproducts from 1,3-Dichloro-1,1,2-trifluoropropane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dichloro-1,1,2-trifluoropropane (HCFC-243fa). The information provided is intended to assist in the safe and effective management of hazardous byproducts generated during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts I should expect when running reactions with this compound?
A1: The primary hazardous byproducts are typically acidic gases and other halogenated organic compounds. Dehydrohalogenation reactions are common, which eliminate hydrogen chloride (HCl) and hydrogen fluoride (HF).[1][2] Depending on the specific reaction conditions and reagents used, other chlorinated and fluorinated organic byproducts may also be formed.[1] Thermal decomposition of halogenated hydrocarbons can also produce these acidic gases.
Q2: How can I neutralize the acidic gases (HCl and HF) produced during my reaction?
A2: Acidic gases should be directed from the reaction vessel through a gas scrubber before venting to the atmosphere. The scrubber should contain a basic solution to neutralize the acids. Common and effective neutralizing agents include aqueous solutions of sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium bicarbonate (NaHCO₃), and sodium carbonate (Na₂CO₃).[3][4][5][6] For laboratory-scale experiments, a simple bubbler containing a basic solution is often sufficient.
Q3: Are there any specific safety precautions I should take when handling this compound and its reaction mixtures?
A3: Yes, it is crucial to handle this compound and its reaction mixtures in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[7] Ensure that an appropriate fire extinguisher and a spill kit are readily available. An emergency eyewash and shower should also be accessible.
Q4: How do I properly quench a reaction involving this compound?
A4: Quenching should be performed carefully to control any exothermic reactions and to begin the process of neutralizing byproducts. A common procedure is to cool the reaction mixture in an ice bath and slowly add a quenching solution. For reactions that produce acidic byproducts, a cold, dilute aqueous basic solution (e.g., sodium bicarbonate) can be used to neutralize the acid in the reaction flask before proceeding with an aqueous workup.[8][9]
Q5: What is the recommended method for disposing of waste containing this compound and its halogenated byproducts?
A5: Halogenated organic waste should be collected in a designated, properly labeled waste container. It should not be mixed with non-halogenated organic waste. The waste should be disposed of through your institution's hazardous waste management program, which will typically involve high-temperature incineration with flue gas scrubbing.[10]
Q6: How can I identify and quantify the hazardous organic byproducts in my reaction mixture?
A6: Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for identifying and quantifying volatile and semi-volatile halogenated organic compounds.[5][11][12][13][14][15][16] For compounds that are not amenable to GC-MS, other techniques such as liquid chromatography-mass spectrometry (LC-MS) may be necessary.
Troubleshooting Guides
Gas Scrubber Troubleshooting
| Issue | Possible Cause | Solution |
| Reduced scrubbing efficiency (e.g., acidic vapor detected at the outlet) | 1. The scrubbing solution is saturated and no longer basic.[11][17] 2. The gas flow rate is too high for effective neutralization.[3][11] 3. The concentration of the scrubbing solution is too low. | 1. Test the pH of the scrubbing solution. If it is neutral or acidic, carefully replace it with a fresh basic solution.[11] 2. Reduce the flow rate of the gas stream entering the scrubber to allow for sufficient residence time for the neutralization reaction to occur.[3] 3. Increase the concentration of the basic scrubbing solution. |
| High pressure drop across the scrubber | 1. There is a blockage in the system, such as precipitated salt in the bubbler tube or tubing.[3][12] 2. The scrubbing liquid has solidified or become too viscous. | 1. Safely disconnect the scrubber and inspect for blockages. Clean any clogged components thoroughly.[3][12] 2. If the scrubbing liquid has solidified, it may need to be carefully warmed or diluted to re-dissolve the precipitate. Ensure the chosen scrubbing agent is sufficiently soluble. |
| Leaks or corrosion | 1. The materials of the scrubber are not compatible with the chemicals being used. 2. The fittings are not properly sealed. | 1. Ensure all components of the scrubber (flask, tubing, etc.) are made of materials resistant to both the acidic gases and the basic scrubbing solution. 2. Check and tighten all connections. Use appropriate clamps and seals. |
Aqueous Workup Troubleshooting
| Issue | Possible Cause | Solution |
| Formation of an emulsion during extraction | 1. The organic and aqueous layers have similar densities. 2. Vigorous shaking of the separatory funnel. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the density of the aqueous layer. 2. Gently invert the separatory funnel several times instead of shaking vigorously. Allow the layers to separate for a longer period. |
| Product is not separating into the organic layer | 1. The product is more polar than the chosen organic solvent. 2. The product is an acid or a base and is ionized in the aqueous layer. | 1. Use a more polar organic solvent for the extraction. 2. Adjust the pH of the aqueous layer to neutralize the product, making it less water-soluble. For an acidic product, add a dilute acid. For a basic product, add a dilute base. |
| Precipitate forms at the interface of the two layers | 1. An insoluble salt has formed. 2. The product has low solubility in both the organic and aqueous phases. | 1. Add more water or organic solvent to try and dissolve the precipitate. If this fails, the mixture may need to be filtered to remove the solid. 2. Try a different extraction solvent in which the product is more soluble. |
Quantitative Data on Byproduct Management
The following tables provide illustrative quantitative data for the management of acidic gas byproducts. Note that actual efficiencies and amounts will vary depending on the specific experimental setup and reaction conditions.
Table 1: Illustrative Neutralization Efficiency of a Lab-Scale Scrubber for HCl Gas
| Scrubbing Agent (0.1 M) | Gas Flow Rate (L/min) | Inlet HCl Concentration (ppm) | Removal Efficiency (%) |
| Sodium Hydroxide (NaOH) | 0.5 | 200 | >99 |
| Sodium Hydroxide (NaOH) | 1.0 | 200 | ~95 |
| Sodium Bicarbonate (NaHCO₃) | 0.5 | 200 | ~98 |
| Sodium Bicarbonate (NaHCO₃) | 1.0 | 200 | ~92 |
This data is illustrative and based on typical performance of lab-scale scrubbers for acidic gases.
Table 2: Stoichiometric Equivalents for Neutralization
| Acidic Byproduct | Neutralizing Agent | Molar Ratio (Acid:Base) |
| HCl | NaOH | 1:1 |
| HCl | NaHCO₃ | 1:1 |
| HF | NaOH | 1:1 |
| HF | NaHCO₃ | 1:1 |
It is recommended to use a molar excess of the neutralizing agent in the scrubbing solution to ensure complete neutralization.
Experimental Protocols
Protocol 1: Setup and Operation of a Laboratory Gas Scrubber
-
Assemble the Scrubber:
-
Use a gas washing bottle (bubbler) with a fritted glass inlet for better gas dispersion.
-
Fill the bubbler approximately two-thirds full with the chosen basic solution (e.g., 1 M NaOH or saturated NaHCO₃).
-
Connect the outlet of your reaction vessel (e.g., from the top of a condenser) to the inlet of the bubbler using chemically resistant tubing.
-
Connect the outlet of the bubbler to a second bubbler containing mineral oil to monitor the gas flow rate and prevent backflow, and then to the fume hood's exhaust.
-
-
Operation:
-
Ensure a gentle and steady flow of gas from the reaction into the scrubber. A flow rate that is too high will result in inefficient scrubbing.
-
Monitor the reaction and the scrubber throughout the experiment.
-
If a large amount of acidic gas is expected, consider using two scrubbers in series.
-
-
Shutdown and Neutralization:
-
Once the reaction is complete and the gas evolution has ceased, continue to pass an inert gas (e.g., nitrogen) through the system for a few minutes to purge any remaining acidic gases into the scrubber.
-
Carefully disconnect the scrubber.
-
The basic solution in the scrubber should be tested with pH paper to ensure it is still basic. If it is neutral or acidic, it should be neutralized with more base before disposal according to your institution's guidelines.
-
Protocol 2: Aqueous Workup for a Reaction Mixture Containing Halogenated Byproducts
-
Quench the Reaction:
-
Cool the reaction flask in an ice bath.
-
Slowly add a cold, saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts in the flask. Be cautious of gas (CO₂) evolution.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and water.
-
Gently invert the funnel several times, venting frequently to release any pressure.
-
Allow the layers to separate.
-
-
Washing:
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities).
-
Water.
-
Brine (saturated aqueous NaCl solution) to help remove dissolved water from the organic layer.
-
-
-
Drying and Solvent Removal:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), and swirl the flask.
-
Filter the solution to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator to obtain the crude product.
-
-
Waste Disposal:
-
Collect all aqueous layers and the used drying agent for proper disposal as hazardous waste. The organic phase containing the product and halogenated byproducts should also be handled as hazardous waste.
-
Visualizations
Caption: Experimental workflow for managing hazardous byproducts.
Caption: Logical diagram for troubleshooting common issues.
References
- 1. nist.gov [nist.gov]
- 2. WO2015166847A1 - Method for producing trans-1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 3. njhjchem.com [njhjchem.com]
- 4. 1,2,2-TRICHLOROPENTAFLUOROPROPANE synthesis - chemicalbook [chemicalbook.com]
- 5. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
- 8. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]
- 11. njhjchem.com [njhjchem.com]
- 12. machengineering.com [machengineering.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
- 16. Introducing GC-MS analysis into undergraduate organic chemistry II laboratory curriculum [morressier.com]
- 17. Troubleshooting a Caustic Scrubber | AIChE [aiche.org]
Technical Support Center: Safe Disposal of 1,3-Dichloro-1,1,2-trifluoropropane Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 1,3-Dichloro-1,1,2-trifluoropropane waste. The following information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does its waste require special handling?
This compound is a halogenated hydrocarbon. Its waste is considered hazardous due to its chemical properties and potential environmental impact. Improper disposal is prohibited by regulations.[1][2][3] Halogenated compounds are more expensive to dispose of due to the need for extra treatment steps to remove the halogens.[1]
Q2: What are the primary approved disposal methods for this compound waste?
The primary and most recommended method for the disposal of halogenated organic compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[4][5] In some cases, recycling through distillation may be a viable option for less complex mixtures.[5]
Q3: Can I dispose of small quantities of this compound waste down the drain or by evaporation in a fume hood?
No. It is strictly prohibited to dispose of halogenated solvents down the drain or through evaporation.[1] These methods can lead to environmental contamination and non-compliance with regulations.
Q4: How should I collect and store this compound waste in the laboratory?
Halogenated solvent waste must be collected in designated, properly labeled, and chemically compatible containers.[1][6][7] It is crucial to segregate halogenated waste from non-halogenated waste streams to avoid increased disposal costs and potential reactive hazards.[1][2][8] Waste containers should be kept tightly closed and stored in a cool, well-ventilated area away from incompatible materials.[7][9]
Q5: What are the labeling requirements for waste containers of this compound?
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of all constituents and their approximate percentages.[9] Do not use abbreviations or chemical formulas.[7] The accumulation start date must also be clearly visible.
Troubleshooting Guides
Problem: I accidentally mixed this compound waste with a non-halogenated solvent.
-
Solution: The entire mixture must now be treated as halogenated waste.[2] Label the container clearly, listing all components and their estimated percentages. Inform your institution's environmental health and safety (EHS) office of the mixture. Do not attempt to separate the components yourself.
Problem: The waste container for this compound is showing signs of bulging or pressure buildup.
-
Solution: This may indicate a chemical reaction is occurring within the container. Do not open the container. Place it in a secondary containment bin and move it to a well-ventilated area, such as a chemical fume hood. Contact your EHS office immediately for guidance.
Problem: I have a small spill of this compound.
-
Solution: For small spills, ensure the area is well-ventilated and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spill.[10] Collect the contaminated absorbent material in a sealed, properly labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.
Problem: I am unsure if my waste containing this compound is compatible with other chemicals in a mixed waste stream.
-
Solution: When in doubt, do not mix the waste streams. Consult the Safety Data Sheet (SDS) for this compound and any other components for chemical compatibility information. Always segregate incompatible wastes.[9] If you are still unsure, contact your EHS office for assistance.
Quantitative Data
Due to the specific nature of waste disposal regulations and the variability of waste streams, precise quantitative data for every scenario is not feasible. However, the following table provides general parameters for the incineration of halogenated organic compounds, which is the recommended disposal method.
| Parameter | Value | Notes |
| Incineration Temperature | 900-1200°C | Higher temperatures are generally required for the complete destruction of halogenated compounds. The specific temperature will depend on the incinerator design and the composition of the waste stream. |
| Residence Time | > 2 seconds | A longer residence time at high temperatures ensures complete thermal decomposition of the hazardous components. |
| Destruction and Removal Efficiency (DRE) | > 99.99% | This is a regulatory requirement for the incineration of hazardous wastes, ensuring that only a minute fraction of the original hazardous material is released. |
| Scrubber Requirements | Acid Gas Scrubbers (e.g., lime) | The combustion of chlorinated compounds produces acidic gases like hydrogen chloride (HCl), which must be neutralized in a scrubber system before the flue gas is released into the atmosphere to prevent acid rain and other environmental damage. |
Experimental Protocols
Protocol 1: Laboratory Waste Accumulation and Segregation
-
Container Selection: Obtain a chemically resistant container (e.g., high-density polyethylene or glass) with a screw-top lid. Ensure the container is clean and dry before use.
-
Labeling: Affix a "Hazardous Waste" label to the container. Fill in the generator information, and as waste is added, list "this compound" and any other constituents with their estimated percentages.
-
Segregation: Designate a specific satellite accumulation area for halogenated waste, away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Accumulation: Add this compound waste to the container as it is generated. Do not fill the container beyond 90% capacity to allow for expansion.
-
Closure: Keep the container securely closed at all times except when adding waste.
-
Disposal Request: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), submit a request for pickup to your EHS office.
Protocol 2: Decontamination of Empty Containers
-
Triple Rinsing: Rinse the empty container that previously held this compound three times with a suitable solvent (e.g., acetone or methanol).
-
Rinsate Collection: Collect the rinsate from all three rinses as hazardous waste. This rinsate must be disposed of as halogenated solvent waste.
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, you must deface or remove the original label. Consult your institution's specific guidelines for the disposal of decontaminated containers.
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Troubleshooting logic for common disposal issues.
References
- 1. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Guidelines for Solvent Waste Recycling and Disposal | AllSource Environmental [allsource-environmental.com]
- 4. anentawaste.com [anentawaste.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. essex.ac.uk [essex.ac.uk]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. 1,2-DICHLORO-1,1,3,3,3-PENTAFLUOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
preventing decomposition of 1,3-Dichloro-1,1,2-trifluoropropane during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1,3-Dichloro-1,1,2-trifluoropropane during storage.
Troubleshooting Guides
Issue: Suspected Decomposition of this compound
Symptoms:
-
Visible changes in the material (e.g., discoloration, formation of precipitates).
-
Presence of a sharp, acidic odor.
-
Inconsistent experimental results.
-
Appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Exposure to Moisture (Hydrolysis) | 1. Review storage conditions. Was the container tightly sealed? 2. Check the ambient humidity of the storage area. 3. Analyze a sample for the presence of acidic byproducts (e.g., HCl, HF) using appropriate analytical techniques. | 1. Store in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon). 2. Use septa-sealed containers for multiple sampling to minimize atmospheric exposure. 3. Consider adding an acid scavenger to the storage container. |
| Elevated Storage Temperature | 1. Verify the storage temperature against the recommended conditions on the safety data sheet (SDS). 2. Check for proximity to heat sources (e.g., ovens, direct sunlight). | 1. Store in a cool, well-ventilated area away from heat sources. 2. For long-term storage, consider refrigeration if compatible with the product's specifications. |
| Presence of Contaminants | 1. Review handling procedures. Were clean, dry spatulas and glassware used? 2. Consider the possibility of cross-contamination from other reagents. | 1. Use dedicated, properly cleaned, and dried equipment for handling. 2. Filter the material if particulate contamination is suspected. |
| Incompatible Container Material | 1. Verify that the storage container material is compatible with halogenated hydrocarbons. 2. Inspect the container for any signs of degradation or leaching. | 1. Store in containers made of appropriate materials such as borosilicate glass or stainless steel. Avoid certain plastics that may be susceptible to degradation. |
| Free Radical Formation | 1. Assess if the material has been exposed to UV light or high-energy radiation. 2. Consider the presence of impurities that could act as radical initiators. | 1. Store in amber glass containers or in the dark to prevent photo-initiation of radical reactions. 2. If radical decomposition is suspected, consider the addition of a suitable free radical scavenger. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during storage?
A1: The primary causes of decomposition are exposure to moisture, elevated temperatures, and light. These factors can lead to hydrolysis, thermal degradation, and free-radical chain reactions.
Q2: What are the likely degradation products of this compound?
A2: Based on the chemistry of similar hydrochlorofluorocarbons (HCFCs), the likely degradation products include acidic compounds such as hydrochloric acid (HCl) and hydrofluoric acid (HF) through hydrolysis and thermal decomposition. Other potential byproducts from radical reactions could include various smaller halogenated hydrocarbons.
Q3: How can I prevent the decomposition of this compound?
A3: To prevent decomposition, it is crucial to store the compound in a tightly sealed container in a cool, dry, and dark place. Using an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. For enhanced stability, the addition of stabilizers such as acid scavengers or free radical inhibitors may be considered.
Q4: What types of stabilizers are effective for this compound?
A4: While specific data for this compound is limited, for the broader class of HCFCs, two main types of stabilizers are recommended[1][2]:
-
Acid Scavengers: These neutralize acidic byproducts like HCl and HF that can catalyze further degradation. Examples include certain epoxides, and commercially available blends designed for refrigeration systems[3][4][5][6].
-
Free Radical Scavengers/Inhibitors: These terminate the chain reactions initiated by free radicals. Hindered phenols are a common class of free radical scavengers.
Q5: What are the recommended storage conditions for this compound?
A5: The recommended storage conditions are in a tightly closed container in a well-ventilated, cool, and dry area, away from direct sunlight and sources of ignition. It is also advised to store it apart from incompatible materials such as strong bases and oxidizing agents.
Experimental Protocols
Protocol 1: Stability Testing of this compound
Objective: To assess the stability of this compound under accelerated degradation conditions.
Methodology:
-
Sample Preparation:
-
Dispense a known quantity of this compound into several amber glass vials.
-
For testing the effect of moisture, add a controlled amount of deionized water to a subset of vials.
-
To evaluate potential stabilizers, add the selected acid scavenger or free radical inhibitor at a predetermined concentration (e.g., 0.1-1.0% w/w) to another subset of vials.
-
Seal all vials tightly.
-
-
Incubation:
-
Place the vials in a temperature-controlled oven at an elevated temperature (e.g., 50 °C).
-
Maintain a control set of vials at the recommended storage temperature (e.g., room temperature).
-
-
Time Points:
-
Withdraw vials from the oven at specified time intervals (e.g., 1, 2, 4, 8 weeks).
-
-
Analysis:
-
Allow the vials to cool to room temperature.
-
Analyze the contents of each vial using the GC-MS protocol outlined below to determine the purity of this compound and to identify and quantify any degradation products.
-
For samples with added water, the aqueous layer can be analyzed for acidic content via titration or pH measurement.
-
Protocol 2: Analysis of this compound and its Degradation Products by Headspace GC-MS
Objective: To qualitatively and quantitatively analyze this compound and its volatile degradation products.
Methodology:
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Headspace autosampler.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (or the solution from the stability test) into a headspace vial.
-
If necessary, dilute the sample with a suitable solvent (e.g., methanol) that does not co-elute with the analytes of interest[7].
-
Seal the vial immediately.
-
-
GC-MS Conditions (Typical):
| Parameter | Condition |
| GC Column | Mid-polarity capillary column (e.g., DB-624 or equivalent) |
| Injector Temperature | 200 °C |
| Oven Program | Initial temperature 40 °C, hold for 5 min, ramp to 200 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |
| MS Transfer Line Temp | 220 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | Scan m/z 35-300 |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
-
Data Analysis:
-
Identify this compound and its degradation products by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify the compounds using an internal or external standard method.
-
Visualizations
Caption: Decomposition pathways of this compound.
References
- 1. WO2009003165A1 - Stabilized hydrochlorofluoroolefins and hydrofluoroolefins - Google Patents [patents.google.com]
- 2. US8388857B2 - Stabilized hydrochlorofluoroolefins and hydrofluoroolefins - Google Patents [patents.google.com]
- 3. ACID-BUSTER Acid Scavenging Solution - Spectroline [spectroline.com]
- 4. nucalgon.com [nucalgon.com]
- 5. budgetheating.com [budgetheating.com]
- 6. Shop 430102 - Acid Scavenger - Nu-Calgon - URI [uri.com]
- 7. gcms.cz [gcms.cz]
Validation & Comparative
A Comparative Guide to Alternative Reagents for 1,3-Dichloro-1,1,2-trifluoropropane and its Congeners
For researchers, scientists, and drug development professionals seeking safer, more environmentally sustainable alternatives to halogenated propanes like 1,3-dichloro-1,1,2-trifluoropropane and its more commercially significant isomer, 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb), this guide provides an objective comparison of viable replacement reagents. The focus is on providing a detailed analysis of their performance, supported by experimental data, to facilitate informed decisions in a laboratory and manufacturing context.
Historically, hydrochlorofluorocarbons (HCFCs) such as HCFC-225cb were widely used as cleaning agents and solvents in the aerospace and electronics industries due to their inertness and cleaning efficacy.[1][2] However, due to their ozone-depleting potential and significant global warming potential (GWP), their production and use have been phased out under the Montreal Protocol.[1] This has necessitated the development of alternative solvents and reagents with more favorable environmental and safety profiles.
This guide focuses on two promising alternatives: Solstice® Performance Fluid (PF) , a hydrofluoroolefin (HFO), and HFC-365mfc , a hydrofluorocarbon (HFC).
Executive Summary of Alternatives
Solstice® Performance Fluid (PF) (trans-1-chloro-3,3,3-trifluoropropene) is a highly effective, non-flammable cleaning solvent with a very low global warming potential and negligible ozone depletion potential.[3] Its favorable toxicity profile and high efficiency in removing a wide range of soils have led to its adoption in high-stakes applications, including by NASA as a replacement for AK-225 (a mixture of HCFC-225 isomers).[3] While primarily marketed as a cleaning agent, its properties suggest potential as a solvent in certain chemical reactions.
HFC-365mfc (1,1,1,3,3-pentafluorobutane) is another alternative that has found application as a blowing agent and a solvent.[4] Notably, it has been successfully employed as an environmentally benign alternative solvent in nucleophilic trifluoromethylation reactions, a process of significant interest in pharmaceutical and agrochemical synthesis.[5] It is, however, flammable and has a higher GWP compared to Solstice® PF.
Comparative Data of Reagents
The following table summarizes the key quantitative data for HCFC-225cb and the two primary alternatives.
| Property | 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) | Solstice® PF (trans-1-chloro-3,3,3-trifluoropropene) | HFC-365mfc (1,1,1,3,3-pentafluorobutane) |
| Chemical Formula | C₃HCl₂F₅ | C₃H₂ClF₃ | C₄H₅F₅ |
| Molecular Weight ( g/mol ) | 202.94 | 130.5 | 148.07 |
| CAS Number | 507-55-1[6] | 102687-65-0 | 406-58-6[7] |
| Boiling Point (°C) | 56[6] | 19 | 40[7] |
| Density (g/cm³) | 1.56 | 1.26 at 25°C | 1.27 |
| Vapor Pressure (mm Hg @ 25°C) | 286[1] | ~945 | ~322 |
| Global Warming Potential (100-yr) | 568[1] | 1 | 794 |
| Ozone Depletion Potential (ODP) | 0.03[1] | ~0 | 0 |
| Occupational Exposure Limit (OEL, ppm) | 50 (ACGIH) | 800 | Not established |
| Flammability | Non-flammable[8] | Non-flammable | Flammable |
Performance in Experimental Applications
A critical aspect for researchers is the performance of these alternatives in a laboratory setting. Below are details of a key experimental application.
Nucleophilic Trifluoromethylation in HFC-365mfc
HFC-365mfc (under the trade name Solkane® 365mfc) has been demonstrated as an effective solvent for the nucleophilic trifluoromethylation of carbonyl compounds using Ruppert's reagent (Me₃SiCF₃).[5]
Experimental Protocol:
To a stirred solution of the carbonyl compound (1 equivalent) and a catalytic amount of potassium hydroxide (KOH, 0.2 equivalents) in HFC-365mfc, (trifluoromethyl)trimethylsilane (Me₃SiCF₃, 2 equivalents) is added at room temperature under a nitrogen atmosphere. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed in vacuo, and the product is purified by column chromatography.[9]
Results:
This protocol has been shown to afford trifluoromethylated products in high yields for a variety of carbonyl compounds.[9] The use of HFC-365mfc offers a more environmentally friendly alternative to traditional solvents used for this reaction, with the potential for solvent recovery and reuse.[9]
Visualizing Workflows and Pathways
To further aid in the practical application and selection of these alternative reagents, the following diagrams, generated using Graphviz, illustrate a key experimental workflow and a logical decision-making process.
Conclusion
The phasing out of HCFCs like 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) has spurred the development of innovative and more sustainable alternatives. Solstice® PF stands out for its exceptional environmental and safety profile, making it an ideal choice for cleaning and as a potential carrier solvent. HFC-365mfc, while having a higher GWP and being flammable, has demonstrated utility as a reaction solvent in specialized, high-value synthetic applications.
For researchers and drug development professionals, the choice of an alternative will depend on the specific application. For cleaning and situations where non-flammability is paramount, Solstice® PF is a strong candidate. For certain chemical transformations where its solvent properties are advantageous, HFC-365mfc presents a viable, greener alternative to traditional solvents. The provided experimental protocol for trifluoromethylation serves as a valuable starting point for incorporating HFC-365mfc into synthetic workflows. Further research into the application of Solstice® PF as a reaction medium is warranted and could open new avenues for green chemistry in pharmaceutical development.
References
- 1. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia [en.wikipedia.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. trans-1-Chloro-3,3,3-trifluoroprop-1-ene CAS#: 102687-65-0 [amp.chemicalbook.com]
- 4. Home | Solstice Advanced Materials [solstice.com]
- 5. Propane, 1,3-dichloro-1,1,2,2,3-pentafluoro- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. US9115044B2 - Method for producing trans-1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 8. fluorocarbons.org [fluorocarbons.org]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Reactivity of 1,3-Dichloro-1,1,2-trifluoropropane and Structurally Related Halogenated Propanes
A comprehensive analysis of the reactivity of 1,3-Dichloro-1,1,2-trifluoropropane (HCFC-243ca) in comparison to its isomers and other structurally similar halogenated propanes reveals significant differences in their susceptibility to chemical transformation. These variations are primarily dictated by the type and position of the halogen atoms on the propane backbone, influencing bond strengths and the stability of reaction intermediates. This guide presents a comparative overview of their reactivity, supported by available experimental data and established chemical principles.
The reactivity of halogenated alkanes is a critical factor in their industrial applications and environmental fate. For researchers and professionals in drug development and chemical synthesis, understanding the relative reactivity of these compounds is paramount for predicting reaction outcomes and designing novel synthetic pathways. This guide focuses on this compound and compares its reactivity with isomers such as 2,3-dichloro-1,1,1-trifluoropropane and 3,3-dichloro-1,1,1-trifluoropropane, as well as the more heavily fluorinated 1,3-dichloro-1,1,2,2,3-pentafluoropropane.
Influence of Halogen Substitution on Reactivity
The reactivity of haloalkanes in nucleophilic substitution and elimination reactions is largely governed by the strength of the carbon-halogen bond. Generally, the bond strength decreases down the halogen group (C-F > C-Cl > C-Br > C-I), leading to an increase in reactivity in the same order. Consequently, the carbon-chlorine bonds in this compound are expected to be the primary sites of reaction over the stronger carbon-fluorine bonds.
Furthermore, the position of the halogen atoms and the degree of substitution at the carbon atom bearing the halogen play a crucial role. Tertiary haloalkanes are typically more reactive than secondary ones, which are in turn more reactive than primary haloalkanes in reactions that proceed via carbocation intermediates (SN1 and E1 mechanisms). For concerted reactions (SN2 and E2), steric hindrance around the reaction center is a key determinant of reactivity.
Comparative Reactivity Data
For a qualitative comparison, we can consider the isomers of dichlorotrifluoropropane:
-
This compound: Contains a primary and a secondary chlorine atom.
-
2,3-Dichloro-1,1,1-trifluoropropane: Contains a secondary and a primary chlorine atom.
-
3,3-Dichloro-1,1,1-trifluoropropane: Contains two primary chlorine atoms.
Based on the general trend of reactivity (secondary > primary), one would predict that the secondary C-Cl bond in this compound and 2,3-dichloro-1,1,1-trifluoropropane would be more susceptible to nucleophilic attack or elimination than the primary C-Cl bonds in 3,3-dichloro-1,1,1-trifluoropropane.
A quantitative comparison can be made in the context of atmospheric chemistry, where the reaction with hydroxyl radicals (•OH) is a primary degradation pathway. The following table summarizes the available kinetic data for the gas-phase reaction of some halogenated propanes with •OH radicals.
| Compound | Chemical Formula | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (years) |
| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) | C₃HF₅Cl₂ | (6.75 ± 3.70) × 10⁻¹³ exp(-1300 ± 180/T) | ~2.1 |
| 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea) | C₃H₂F₆ | (3.7 ± 0.4) × 10⁻¹⁵ | ~10.4 |
| 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) | C₃H₂F₆ | < 5 × 10⁻¹⁷ | > 240 |
Note: The rate constant for HCFC-225cb is presented as an Arrhenius expression, k = A exp(-Ea/RT). The atmospheric lifetime is an estimate based on the reaction with OH radicals.
This data indicates that the presence of more C-H bonds generally leads to a faster reaction with hydroxyl radicals and a shorter atmospheric lifetime. While direct kinetic data for this compound is not available, its structural similarity to HCFC-225cb suggests it would have a comparable atmospheric reactivity.
Experimental Protocols
A general procedure for evaluating the reactivity of halogenated propanes towards a nucleophile, such as in a dehydrohalogenation reaction, can be adapted from studies on similar compounds. The following is a representative experimental protocol.
Objective: To determine the rate of dehydrochlorination of a dichlorotrifluoropropane isomer by reaction with sodium hydroxide in an alcoholic solvent.
Materials:
-
Dichlorotrifluoropropane isomer (e.g., this compound)
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Internal standard (e.g., a non-reactive high-boiling point alkane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostated reaction vessel with a magnetic stirrer
-
Microsyringe
Procedure:
-
Prepare a standard solution of the dichlorotrifluoropropane isomer and the internal standard in ethanol.
-
Prepare a solution of sodium hydroxide in ethanol.
-
Equilibrate both solutions to the desired reaction temperature in the thermostated reaction vessel.
-
Initiate the reaction by adding a known volume of the sodium hydroxide solution to the isomer solution with vigorous stirring.
-
At regular time intervals, withdraw aliquots of the reaction mixture using a microsyringe.
-
Immediately quench the reaction in the withdrawn aliquot by adding a small amount of dilute acid.
-
Analyze the quenched samples by GC-FID to determine the concentration of the remaining dichlorotrifluoropropane isomer relative to the internal standard.
-
Plot the concentration of the reactant versus time to determine the reaction rate and the rate constant.
Data Analysis: The reaction rate can be determined by analyzing the change in concentration of the reactant over time. If the reaction follows pseudo-first-order kinetics (by using a large excess of NaOH), the natural logarithm of the reactant concentration plotted against time will yield a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant. The second-order rate constant can then be calculated by dividing k' by the concentration of NaOH.
Logical Relationship of Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of halogenated propanes.
Caption: Factors influencing the reactivity of halogenated propanes.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for studying the kinetics of a dehydrohalogenation reaction.
Comparative Analysis of Analytical Data for 1,3-Dichloro-1,1,2-trifluoropropane and its Structural Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the characterization of 1,3-Dichloro-1,1,2-trifluoropropane and its alternatives. This document provides a comparative summary of analytical data, detailed experimental protocols, and visual workflows to facilitate compound identification and quantification.
While specific analytical data for this compound is not extensively available in public literature, this guide offers a comparative analysis of structurally similar halogenated propanes: 1,3-dichloropropene, 1,2,3-trichloropropane, and 1,3-dichloro-2-propanol. The analytical techniques and data presented for these alternatives provide a strong foundation for developing and validating methods for this compound. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are pivotal for the identification, quantification, and structural elucidation of volatile organic compounds.
Comparative Analytical Data
The following tables summarize the key analytical parameters for the selected alternative compounds. These values can be used as a reference for method development and for the tentative identification of these or structurally related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
GC-MS is a powerful technique for separating and identifying volatile compounds. The retention time (RT) is dependent on the column and analytical conditions, while the mass spectrum provides a unique fragmentation pattern for each compound.
| Compound | GC Column | Retention Time (min) | Major Mass Spectral Fragments (m/z) |
| cis-1,3-Dichloropropene | DB-624 | 7.323[1] | 75 (quantitation), 110, 112 (confirmatory)[2] |
| trans-1,3-Dichloropropene | DB-624 | 7.773[1] | 75 (quantitation), 110, 112 (confirmatory)[2] |
| 1,2,3-Trichloropropane | Agilent DB-624 (30 m x 0.53 mm, 3.00 µm) | 13.64[3] | 110 (quantitation), 112, 75[4] |
| 1,3-Dichloro-2-propanol | Not Specified | Not Specified | 79, 43, 92, 94[5][6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical structure of a molecule. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard.
¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) and Multiplicity |
| 1,2,3-Trichloropropane | CDCl₃ | 3.85-3.95 (m, 4H), 4.20-4.30 (m, 1H) |
| 1,3-Dichloro-2-propanol | CDCl₃ | 2.60 (s, 1H, -OH), 3.70 (d, 4H), 4.07 (quintet, 1H)[7] |
| 1,1,2-Trichloropropane | CDCl₃ | 1.69 (d, 3H), 4.32 (q, 1H), 5.83 (s, 1H) |
¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) |
| 1,2,3-Trichloropropane | CDCl₃ | 46.8, 60.1 |
| 1,3-Dichloro-2-propanol | 2-Me-THF | 48.5, 72.0[8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of this compound and other halogenated propanes.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Halogenated Hydrocarbons in Water
This protocol is based on the principles of purge and trap concentration followed by GC-MS analysis, a common method for volatile organic compounds in aqueous matrices[9][10][11].
1. Sample Preparation (Purge and Trap)
-
Place a 5-25 mL water sample into a purging vessel.
-
For solid samples, a methanol extraction may be necessary prior to introduction into the water matrix.
-
Add an internal standard (e.g., 1,2,3-trichloropropane-d5) to the sample[12].
-
Heat the sample (e.g., to 40°C) and purge with an inert gas (e.g., helium) for a set period (e.g., 11 minutes).
-
The purged volatile analytes are trapped onto a sorbent trap (e.g., Tenax).
2. GC-MS Analysis
-
Desorption: Heat the sorbent trap (e.g., to 250°C) and backflush with the carrier gas to desorb the analytes onto the GC column.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp to 170°C at 8°C/min.
-
Ramp to 220°C at 20°C/min, hold for 3 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
3. Data Analysis
-
Identify compounds by comparing their retention times and mass spectra to those of known standards or spectral libraries.
-
Quantify the analytes by integrating the peak areas of specific ions and comparing them to the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the general steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra[13][14].
1. Sample Preparation
-
Sample Amount:
-
For ¹H NMR: 1-10 mg of the compound.
-
For ¹³C NMR: 10-50 mg of the compound.
-
-
Solvent:
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, Dimethyl sulfoxide-d₆). The choice of solvent is critical as it can influence chemical shifts[15].
-
-
Internal Standard:
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Filtration:
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean and dry 5 mm NMR tube to remove any particulate matter.
-
2. NMR Data Acquisition
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-90 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (a longer delay of 5 times the longest T1 is required for accurate quantification).
-
Number of Scans: 8-16 scans are typically sufficient for concentrated samples.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons). For quantitative analysis, a longer delay (5 x T1) and inverse-gated decoupling should be used[16].
-
Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Decoupling: Use proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the typical workflows for the analytical techniques described.
Caption: Workflow for GC-MS analysis of volatile halogenated propanes.
Caption: Workflow for NMR spectroscopic analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. publ.iss.it [publ.iss.it]
- 3. ysi.com [ysi.com]
- 4. gcms.cz [gcms.cz]
- 5. 1,3-Dichloro-2-propanol(96-23-1) MS [m.chemicalbook.com]
- 6. 2-Propanol, 1,3-dichloro- [webbook.nist.gov]
- 7. 1,3-Dichloro-2-propanol(96-23-1) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. dem.ri.gov [dem.ri.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. eurofinsus.com [eurofinsus.com]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
Personal protective equipment for handling 1,3-Dichloro-1,1,2-trifluoropropane
Essential Safety and Handling Guide for 1,3-Dichloro-1,1,2-trifluoropropane
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound (CAS No. 149329-27-1). The following guidance is synthesized from information on structurally similar halogenated hydrocarbons and general safety protocols for chlorinated solvents. It is imperative to handle this chemical with a high degree of caution, assuming it may share hazards with related compounds. All laboratory personnel must be thoroughly trained on these procedures before commencing any work.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Health Hazard Summary
Based on data for related halogenated hydrocarbons, this compound is anticipated to be harmful if inhaled or comes into contact with skin.[1] High concentrations of vapors may lead to dizziness, drowsiness, and potentially displace oxygen.[1] Prolonged or repeated skin contact can cause irritation and dermatitis.[1]
Quantitative Data for Structurally Similar Compounds
The following table summarizes exposure limits and physical properties for structurally related chemicals. This data should be used as a conservative reference for assessing the potential hazards of this compound.
| Chemical Name | CAS No. | Occupational Exposure Limits (OELs) | Physical Properties |
| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | 507-55-1 | Not established | Vapor Pressure: 286 mm Hg.[2] Toxicity: LC50 (rat) = 31,660 ppm/4h.[2] |
| 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | 422-56-0 | Not established | Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harms public health by destroying ozone.[3] |
| Trichloroethylene | 79-01-6 | Not established | Hazards: Skin and eye irritation, skin sensitization, germ cell mutagenicity, carcinogenicity, and specific target organ toxicity.[4] |
Operational Plan: Safe Handling Procedures
A systematic approach is crucial when working with potentially hazardous chemicals. The following step-by-step protocol outlines the safe handling of this compound.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Storage: Store the chemical in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and active metals.[5] Containers should be tightly sealed.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles and a face shield must be worn to protect against splashes. |
| Hand | Chemical-resistant gloves (e.g., neoprene or nitrile) are required. Gloves should be inspected for any signs of degradation or puncture before each use. |
| Body | A flame-resistant lab coat should be worn over personal clothing. |
| Respiratory | For routine handling within a fume hood, respiratory protection is not typically required. In the event of a spill or ventilation failure, a full-face respirator with appropriate cartridges should be used. |
Experimental Workflow
Caption: Safe experimental workflow for handling this compound.
Emergency Procedures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Spill: For minor spills within a fume hood, use absorbent pads to contain the spill. For larger spills, evacuate the area and contact the emergency response team.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Waste Stream: As a halogenated hydrocarbon, all waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[7]
-
Container: Use a chemically resistant container with a secure, tight-fitting lid. Ensure the container is in good condition and compatible with the waste.[8]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[9]
Storage of Waste
-
Location: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Segregation: Keep the halogenated waste container separate from non-halogenated solvents and other incompatible waste streams like acids and bases.[9]
Disposal Procedure
-
Pickup: Once the waste container is full or no longer in use, arrange for its collection by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[9]
-
Prohibition: Do not dispose of this compound down the drain or by evaporation.[8]
Caption: Step-by-step disposal plan for this compound waste.
References
- 1. farnell.com [farnell.com]
- 2. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Hazardous Agents | Haz-Map [haz-map.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
